molecular formula C22H26N4O3 B8256738 N-Pyrrolidino etonitazene

N-Pyrrolidino etonitazene

Katalognummer: B8256738
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: LQZWZCJCEPUKCJ-UHFFFAOYSA-N

Beschreibung

N-Pyrrolidino etonitazene (also known as etonitazepyne) is a synthetic compound belonging to the emergent class of 2-benzylbenzimidazole opioids, commonly referred to as 'nitazenes' . This compound is a derivative of etonitazene, modified to include a pyrrolidine group, and it exhibits high affinity and potency as a μ-opioid receptor (MOR) agonist . It is characterized by its high pharmacological potency, demonstrated to be approximately ten times more potent than fentanyl and several thousand times more potent than morphine in preclinical models . The primary research applications for this compound are in the fields of forensic toxicology and public health safety. It serves as a critical reference standard for the analytical confirmation and quantification of this substance in biological specimens and seized materials . Its research value lies in helping scientists, medical examiners, and public health officials understand the pharmacokinetics, metabolic profile, and toxicity of newly emerging synthetic opioids to better assess their impact on the illicit drug market and associated overdose outbreaks . Research into its mechanism of action confirms that it acts primarily as a potent agonist at the μ-opioid receptor, modulating neurotransmitter release and altering pain perception . In vitro studies show it has high binding affinity for the MOR (Ki = 4.09 nM) and exhibits extreme potency in MOR activation assays (EC50 = 0.348 nM) . It has been linked to numerous overdose fatalities, often in the context of polysubstance use, with forensic casework reporting low postmortem blood concentrations (median 2.2 ng/mL), underscoring its high potency and significant risk to human health . This product is intended for research and forensic reference purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. All safety data sheet (SDS) information must be reviewed and proper handling protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZWZCJCEPUKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336921
Record name Etonitazepyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Pyrrolidino Etonitazene: A Technical Guide to its Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid of the 2-benzylbenzimidazole class. Unlike its historical analogues first synthesized in the 1950s, this compound is a novel psychoactive substance (NPS) that has recently emerged on the illicit drug market and is not found in earlier scientific or patent literature.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its analytical characterization, and a detailed proposed synthesis pathway based on established methodologies for analogous compounds. The information presented herein is intended for research, forensic, and drug development professionals to aid in the identification, understanding, and mitigation of the public health risks associated with this compound.

Discovery and Emergence

This compound was first reported by the Center for Forensic Science Research and Education's (CFSRE) NPS Discovery program in May 2021, following its identification in a toxicology case.[1][2][3] This compound is structurally related to etonitazene, a potent opioid analgesic developed in the late 1950s but never marketed for medical use due to its high potential for abuse and dependence.[4] The key structural difference is the presence of a pyrrolidinoethyl group at the 1-position of the benzimidazole (B57391) ring, in place of the diethylaminoethyl group in etonitazene.[5] The emergence of this compound highlights a trend in the clandestine synthesis of novel opioids that are structurally distinct from fentanyl, posing significant challenges for law enforcement and public health.[3]

Pharmacological studies have revealed that this compound is a highly potent µ-opioid receptor agonist, with a potency estimated to be approximately 20 times that of fentanyl.[1][3] Its high potency is a significant factor in the increasing number of overdose incidents associated with its use.

Analytical Characterization

A comprehensive analytical characterization of this compound was published by Blanckaert et al. in 2021. The following table summarizes the key analytical data for the unambiguous identification of the compound.[6]

Analytical Technique Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time and a mass spectrum with characteristic fragmentation patterns.
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS) Allows for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition. A key fragment ion observed is m/z 98.0965, corresponding to the pyrrolidine (B122466) moiety.[6]
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms the specific regio-isomer and the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the protons.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the molecule through characteristic absorption bands.

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound has not been published, its synthesis can be achieved through established routes for 2-benzylbenzimidazole opioids.[5] The following is a proposed two-step synthesis pathway.

Step 1: Formation of the Benzimidazole Core

The first step involves the condensation of 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine with 2-(4-ethoxyphenyl)acetaldehyde. This reaction forms the core 2-benzylbenzimidazole structure.

Step 2: Alkylation

This proposed pathway is a variation of the classic synthesis of benzimidazoles, adapted for the specific precursors of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the characterization of this compound, based on the work by Blanckaert et al.[6]

Sample Preparation: A sample of the substance is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate the components of the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS):

  • Instrument: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode, collecting both full scan and product ion scan data.

Proton Nuclear Magnetic Resonance (¹H NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis: The ¹H NMR spectrum is recorded, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Instrument: An FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample: A small amount of the solid material is placed directly on the ATR crystal.

  • Analysis: The infrared spectrum is recorded, and the absorption bands are assigned to the corresponding functional groups.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Alkylation (Hypothetical Alternative) 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine Intermediate_Benzimidazole 2-(4-ethoxybenzyl)-5-nitro-1H-benzo[d]imidazole (Intermediate) 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine->Intermediate_Benzimidazole Condensation 2-(4-ethoxyphenyl)acetaldehyde 2-(4-ethoxyphenyl)acetaldehyde 2-(4-ethoxyphenyl)acetaldehyde->Intermediate_Benzimidazole N_Pyrrolidino_Etonitazene This compound Intermediate_Benzimidazole->N_Pyrrolidino_Etonitazene Alkylation with 1-(2-chloroethyl)pyrrolidine

Caption: Proposed Synthesis Pathway for this compound.

Experimental_Workflow Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS LC_MS HRAM LC-MS/MS Analysis Dissolution->LC_MS NMR ¹H NMR Analysis Dissolution->NMR FTIR FTIR Analysis Dissolution->FTIR Data_Analysis Data Interpretation and Structural Confirmation GC_MS->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Caption: General Experimental Workflow for Analytical Characterization.

Disclaimer

This document is intended for informational and educational purposes only, for a professional audience of researchers, scientists, and drug development professionals. The synthesis of this compound and other potent opioids is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled research setting. The information provided should not be used for any illicit activities.

References

Etonitazepyne: A Technical Guide to a Potent Synthetic Opioid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonitazepyne, also known as N-pyrrolidino etonitazene, is a potent synthetic opioid belonging to the benzimidazole (B57391) class of compounds. Its emergence on the novel psychoactive substance (NPS) market has raised significant public health concerns due to its high potency, which surpasses that of fentanyl and morphine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of etonitazepyne. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its potent agonism at the µ-opioid receptor. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids and the development of potential countermeasures.

Chemical Structure and Physicochemical Properties

Etonitazepyne is a derivative of etonitazene, characterized by the substitution of the diethylaminoethyl moiety with a pyrrolidinoethyl group at the 1-position of the benzimidazole ring.[1]

IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[2]

Molecular Formula: C₂₂H₂₆N₄O₃[3]

Molar Mass: 394.475 g·mol⁻¹[4]

The following table summarizes the known physicochemical properties of etonitazepyne.

PropertyDescriptionReference
Appearance Yellow powder or crystalline solid.[2][2]
Solubility Reported to be soluble in methanol (B129727) and partially soluble in water. It is not soluble in dichloromethane.[1]

Pharmacology

Etonitazepyne is a potent and selective full agonist at the µ-opioid receptor (MOR), which is the primary molecular target for most clinically relevant opioid effects, including analgesia and respiratory depression.[5][6]

Receptor Binding Affinity

In vitro radioligand binding assays performed in rat brain tissue have demonstrated the high affinity of etonitazepyne for the µ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.[5][6]

ReceptorEtonitazepyne Kᵢ (nM)Fentanyl Kᵢ (nM)Morphine Kᵢ (nM)Reference
µ-opioid (MOR) 4.09 ± 0.63~10-20~2-10[5][6]
δ-opioid (DOR) 959 ± 193~100-200~200-400[5][6]
κ-opioid (KOR) 980 ± 213>1000>1000[5][6]
In Vitro Potency and Efficacy

Etonitazepyne displays high potency in µ-opioid receptor activation assays, significantly exceeding that of both fentanyl and morphine.[1][5]

AssayParameterEtonitazepyneFentanylMorphineReference
MOR-β-arrestin2 Activation EC₅₀ (nM)0.348 (0.137–0.876)14.9 (10.6–21.0)290 (132–668)[1][5]
In Vivo Potency

In vivo studies in rodents have confirmed the potent analgesic effects of etonitazepyne. The hot-plate test, a measure of thermal nociception, revealed its potency to be substantially greater than both fentanyl and morphine.[5][6]

Animal ModelTestEtonitazepyne ED₅₀ (mg/kg)Fentanyl ED₅₀ (mg/kg)Morphine ED₅₀ (mg/kg)Reference
Rat Hot-Plate Test0.00170.02093.940[5][6]
Mouse Warm-Water Tail-FlickMore potent than fentanyl and morphine--[1]

Mechanism of Action: Signaling Pathways

As a µ-opioid receptor agonist, etonitazepyne initiates intracellular signaling cascades upon binding. The primary pathway involves the activation of G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in the desired analgesic effect. However, activation of the µ-opioid receptor can also trigger the β-arrestin pathway, which is associated with receptor desensitization, tolerance, and some of the adverse effects of opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Tolerance) MOR µ-Opioid Receptor G_Protein Gαi/o MOR->G_Protein Activates GRK GRK MOR->GRK Activates Etonitazepyne Etonitazepyne Etonitazepyne->MOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (↑) Ca2+ Channels (↓) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization (Tolerance) Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: µ-Opioid Receptor Signaling Pathways Activated by Etonitazepyne.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacological characterization of etonitazepyne.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of etonitazepyne for opioid receptors.

Objective: To determine the inhibitory constant (Kᵢ) of etonitazepyne at µ, δ, and κ opioid receptors.

Materials:

  • Rat brain tissue (whole brain minus cerebellum)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR)

  • Non-specific binding control: Naloxone

  • Test compound: Etonitazepyne

  • Scintillation fluid and counter

Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.

  • Assay Setup: In a 96-well plate, add the prepared brain homogenate, the specific radioligand, and varying concentrations of etonitazepyne. For determining non-specific binding, add a high concentration of naloxone.

  • Incubation: Incubate the plates at a specified temperature for a defined period to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of etonitazepyne that inhibits 50% of specific radioligand binding) from the competition curves. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start tissue_prep Prepare Rat Brain Homogenate start->tissue_prep assay_setup Set up 96-well Plate: - Homogenate - Radioligand - Etonitazepyne (varying conc.) - Naloxone (for non-specific binding) tissue_prep->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation harvesting Filter to Separate Bound and Free Ligand incubation->harvesting quantification Measure Radioactivity with Scintillation Counter harvesting->quantification data_analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

µ-Opioid Receptor-β-Arrestin2 Activation Assay

This protocol outlines a cell-based assay to measure the potency and efficacy of etonitazepyne in recruiting β-arrestin2 to the µ-opioid receptor.

Objective: To determine the EC₅₀ and Eₘₐₓ of etonitazepyne for MOR-β-arrestin2 recruitment.

Materials:

  • HEK-293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin2 fusion protein (e.g., with a reporter enzyme).

  • Cell culture medium and reagents.

  • Test compound: Etonitazepyne.

  • Reference agonist (e.g., DAMGO).

  • Substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture: Culture the engineered HEK-293 cells under standard conditions.

  • Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to attach.

  • Compound Addition: Add varying concentrations of etonitazepyne or the reference agonist to the wells.

  • Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin2 recruitment.

  • Signal Detection: Add the reporter enzyme substrate and measure the resulting signal (e.g., luminescence or color change) using a plate reader.

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values.

Hot-Plate Test for Analgesia

This in vivo protocol assesses the analgesic effect of etonitazepyne in rodents.

Objective: To determine the ED₅₀ of etonitazepyne for producing an antinociceptive effect.

Materials:

  • Male Sprague-Dawley rats or Swiss-Webster mice.

  • Hot-plate apparatus with adjustable temperature.

  • Test compound: Etonitazepyne.

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Baseline Measurement: Determine the baseline latency for each animal to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer etonitazepyne or vehicle control to the animals (e.g., via subcutaneous injection).

  • Post-Treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure their reaction latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose. Plot the dose-response curve and determine the ED₅₀ (dose that produces 50% of the maximum effect).

Analytical Identification

The identification and quantification of etonitazepyne in seized materials and biological samples are crucial for forensic and clinical toxicology. Several analytical techniques have been employed for its characterization.[7][8]

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS) Identification in seized samples.[7][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification in seized samples and biological fluids.[7][8][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.[7][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of structure.[7][7]

Synthesis

While a detailed, peer-reviewed synthesis of etonitazepyne has not been published, it is understood that it can be synthesized via routes analogous to those used for other 5-nitro-2-benzylbenzimidazole opioids, such as etonitazene.[1] These synthetic pathways typically involve the condensation of a substituted o-phenylenediamine (B120857) with a phenylacetic acid derivative.

Conclusion

Etonitazepyne is a highly potent synthetic opioid with a strong affinity and selectivity for the µ-opioid receptor. Its in vitro and in vivo pharmacological profiles demonstrate a potency that significantly exceeds that of fentanyl and morphine, highlighting the potential for severe adverse effects, including fatal respiratory depression, in users. The information presented in this technical guide, including its chemical properties, pharmacological data, and detailed experimental methodologies, provides a foundational resource for the scientific community to further investigate this compound, develop analytical detection methods, and explore potential therapeutic interventions for overdose. Continued vigilance and research are imperative to address the public health threat posed by the emergence of etonitazepyne and other novel synthetic opioids.

References

The Potent Profile of a Novel Synthetic Opioid: A Technical Guide to N-Pyrrolidino etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes". This class of opioids has gained significant attention due to the high potency exhibited by its members, often surpassing that of fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information contained herein is intended to support research, drug development, and forensic analysis efforts related to this emerging synthetic opioid.

Core Pharmacological Data

The pharmacological activity of this compound is characterized by its high affinity and potency at the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative perspective with well-established opioids such as fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values, which indicate the affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value signifies a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound 4.09 [1][2]959 [1][2]980 [1][2]
Fentanyl---
Morphine---

Data for Fentanyl and Morphine were not available in the provided search results.

Table 2: In Vitro Functional Activity - MOR-β-arrestin2 Recruitment

This table displays the half-maximal effective concentration (EC50) for the recruitment of β-arrestin2 to the mu-opioid receptor. This assay is a measure of the functional potency of an agonist at the receptor. A lower EC50 value indicates greater potency.

CompoundEC50 (nM)
This compound 0.348 [1][3]
Etonitazene0.360[1][2]
Fentanyl14.9[1][2]
Morphine290[1][2]
Table 3: In Vivo Analgesic Potency - Hot Plate Test

This table shows the median effective dose (ED50) required to produce an analgesic effect in the hot plate test in rats. A lower ED50 value indicates higher analgesic potency.

CompoundED50 (mg/kg, s.c.)
This compound 0.0017 [1][2]
Fentanyl0.0209[1][2]
Morphine3.940[1][2]

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

1. Materials and Reagents:

  • Receptor Source: Rat brain tissue homogenate or cell membranes from a cell line stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligand: A selective radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes TotalBinding Total Binding Wells Membranes->TotalBinding NSB Non-specific Binding Wells Membranes->NSB Competition Competition Wells Membranes->Competition Radioligand Radioligand ([³H]-Ligand) Radioligand->TotalBinding Radioligand->NSB Radioligand->Competition TestCompound Test Compound (this compound) TestCompound->Competition Naloxone Non-specific Control (Naloxone) Naloxone->NSB Filtration Filtration & Washing TotalBinding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis cluster_setup Cell & Compound Preparation cluster_stimulation Agonist Stimulation & Incubation cluster_detection Signal Detection & Analysis PlateCells Plate MOR/β-arrestin Cells AddAgonist Add Agonists to Cells PlateCells->AddAgonist PrepareCompounds Prepare Serial Dilutions of Agonists PrepareCompounds->AddAgonist Incubate Incubate at 37°C AddAgonist->Incubate AddSubstrate Add Detection Reagents Incubate->AddSubstrate ReadLuminescence Measure Luminescence AddSubstrate->ReadLuminescence AnalyzeData Calculate EC50 ReadLuminescence->AnalyzeData cluster_receptor Receptor Activation cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) Agonist This compound MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein GRK GRK Phosphorylation MOR->GRK AdenylylCyclase Inhibition of Adenylyl Cyclase G_protein->AdenylylCyclase IonChannels Modulation of Ion Channels G_protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia b_arrestin β-Arrestin Recruitment GRK->b_arrestin Internalization Receptor Internalization/Desensitization b_arrestin->Internalization MAPK MAPK Activation b_arrestin->MAPK SideEffects Side Effects (e.g., Respiratory Depression) Internalization->SideEffects MAPK->SideEffects

References

In-Vitro µ-Opioid Receptor Binding Affinity of Etonitazepyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonitazepyne, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a compound of significant interest due to its high affinity and efficacy at the µ-opioid receptor (MOR). This document provides a comprehensive technical overview of the in-vitro µ-opioid receptor binding affinity of etonitazepyne. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information presented herein is critical for understanding the pharmacological profile of etonitazepyne and for guiding future research and development efforts in the field of opioid science.

Quantitative Data Summary

The in-vitro binding affinity of etonitazepyne for the µ-opioid receptor has been characterized in several studies, consistently demonstrating high affinity. The following tables summarize the key quantitative data, comparing etonitazepyne with other relevant opioids such as fentanyl and morphine.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities (Ki) of Etonitazepyne and Comparator Opioids

CompoundKᵢ (nM) for MORReceptor SourceRadioligandReference
Etonitazepyne 4.09 ± 0.63 Rat brain tissue[³H]DAMGO[1]
Fentanyl1.255 ± 0.084CHO cells expressing human MOR[³H]DAMGO[2]
MorphineNot explicitly provided in the same study--

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀ and Emax) of Etonitazepyne at the µ-Opioid Receptor

CompoundAssayEC₅₀ (nM)Emax (% of DAMGO)Cell LineReference
Etonitazepyne MOR-β-arrestin2 Activation0.348 (0.137–0.876) Not explicitly statedCHO-K1 cells[1]
FentanylMOR-β-arrestin2 Activation14.9 (10.6–21.0)Not explicitly statedCHO-K1 cells[1]
MorphineMOR-β-arrestin2 Activation290 (132–668)Not explicitly statedCHO-K1 cells[1]
Etonitazepyne [³⁵S]GTPγS BindingNot explicitly statedNot explicitly stated-
Fentanyl[³⁵S]GTPγS Binding8.47 ± 0.8198.4 ± 6.7%-[2]
Morphine[³⁵S]GTPγS BindingNot explicitly statedNot explicitly stated-

EC₅₀ represents the half-maximal effective concentration, a measure of potency. Emax represents the maximum efficacy of the compound.

Experimental Protocols

The following are detailed methodologies for the key in-vitro assays used to characterize the µ-opioid receptor binding affinity and functional activity of etonitazepyne.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials and Reagents:

  • Receptor Source: Crude membrane fractions from rat brain tissue or cell lines stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Test Compound: Etonitazepyne.

  • Reference Compound: Fentanyl, Morphine.

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a concentration near its K_d), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of naloxone (10 µM), 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of etonitazepyne, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the etonitazepyne concentration.

    • Determine the IC₅₀ value (the concentration of etonitazepyne that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

MOR-β-arrestin2 Recruitment Assay

This assay measures the functional potency of a compound by quantifying its ability to induce the recruitment of β-arrestin2 to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.

Materials and Reagents:

  • Cell Line: A cell line engineered to co-express the µ-opioid receptor and a β-arrestin2 fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells). These cells often utilize enzyme fragment complementation (EFC) technology for signal detection.

  • Test Compound: Etonitazepyne.

  • Reference Agonist: DAMGO.

  • Cell Culture Medium.

  • Assay Plate: White, clear-bottom 96- or 384-well plates.

  • Detection Reagents: As per the manufacturer's protocol for the specific cell line and assay technology (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate the engineered cells in the assay plate at a density recommended by the manufacturer and incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of etonitazepyne and the reference agonist (DAMGO) in an appropriate assay buffer.

  • Compound Addition:

    • Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (buffer only).

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol. This will generate a luminescent or fluorescent signal proportional to the extent of β-arrestin2 recruitment.

    • Incubate for the recommended time to allow the signal to develop.

  • Measurement:

    • Read the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the compound concentration.

    • Normalize the data to the response of the vehicle control (0%) and the maximal response of the reference full agonist (100%).

    • Determine the EC₅₀ value from the resulting concentration-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the µ-opioid receptor and the workflows for the experimental protocols described above.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Etonitazepyne Etonitazepyne (Agonist) MOR µ-Opioid Receptor (GPCR) Etonitazepyne->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Phosphorylation & Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Signaling_Cascades Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling_Cascades Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: µ-Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat brain) start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding (with Etonitazepyne) prep->setup incubate Incubate at 25°C for 60-90 minutes setup->incubate filter Rapid Filtration (separate bound from unbound) incubate->filter count Scintillation Counting (measure radioactivity) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Beta_Arrestin_Assay_Workflow start Start plate_cells Plate Engineered Cells (expressing MOR and β-arrestin2 fusion) start->plate_cells prepare_compounds Prepare Serial Dilutions of Etonitazepyne and Controls plate_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate at 37°C for 60-90 minutes add_compounds->incubate add_reagents Add Detection Reagents incubate->add_reagents measure Measure Luminescence/Fluorescence add_reagents->measure analyze Data Analysis: - Normalize Data - Determine EC₅₀ measure->analyze end End analyze->end

Caption: β-Arrestin Recruitment Assay Workflow.

References

N-Pyrrolidino Etonitazene: A Technical Guide to its Mechanism of Action at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Pyrrolidino etonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, at the mu-opioid receptor (MOR). This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

This compound, also known as etonitazepyne, has emerged as a novel psychoactive substance with exceptionally high potency.[1][2][3][4] Understanding its interaction with the mu-opioid receptor is critical for the development of potential countermeasures and for comprehending its profound physiological effects. This guide synthesizes the current scientific understanding of its molecular pharmacology.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound exhibits a high affinity and potency for the mu-opioid receptor, significantly exceeding that of reference opioids such as morphine and fentanyl.[1][2][3][5]

Table 1: Opioid Receptor Binding Affinity
CompoundReceptorKᵢ (nM)Source
This compound Mu (MOR) 4.09 [1][2][3][5]
Delta (DOR)959[1][2][3]
Kappa (KOR)980[1][2][3]
FentanylMu (MOR)Not explicitly stated in provided search results
MorphineMu (MOR)Not explicitly stated in provided search results

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Mu-Opioid Receptor Functional Activity (β-Arrestin 2 Recruitment)
CompoundEC₅₀ (nM)Source
This compound 0.348 [1][2][3][5][6]
Etonitazene0.360[1][2][3]
Fentanyl14.9[1][2][3][6]
Morphine290[1][2][3][6]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency.

Signaling Pathways at the Mu-Opioid Receptor

Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The two primary pathways are the G-protein dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin recruitment pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.[7][8]

G-Protein Signaling Pathway

Activation of the MOR by an agonist like this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the desired analgesic response.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPE N-Pyrrolidino etonitazene MOR Mu-Opioid Receptor (MOR) NPE->MOR Binds Gi Gαi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Leads to

G-Protein Signaling Pathway of this compound at the MOR.

β-Arrestin 2 Recruitment Pathway

Following agonist binding and G-protein activation, G-protein receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the binding of β-arrestin 2 to the receptor.[1][7] β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate signaling cascade that is associated with the adverse effects of opioids.[7][8]

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPE N-Pyrrolidino etonitazene MOR Mu-Opioid Receptor (MOR) NPE->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR GRK->MOR Phosphorylates BetaArrestin β-Arrestin 2 MOR_P->BetaArrestin Recruits AdverseEffects Adverse Effects (e.g., Respiratory Depression) BetaArrestin->AdverseEffects Leads to

β-Arrestin 2 Recruitment Pathway following MOR activation.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with the mu-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare rat brain tissue membranes expressing MOR start->prepare_membranes add_radioligand Add radioligand (e.g., [³H]DAMGO) prepare_membranes->add_radioligand add_competitor Add varying concentrations of This compound add_radioligand->add_competitor incubate Incubate to allow binding equilibrium add_competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC₅₀ and Kᵢ measure->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.

Methodology: Radioligand binding assays were performed using rat brain tissue.[1] The assay measures the displacement of a radiolabeled MOR agonist (e.g., [³H]DAMGO) by this compound.[5] By measuring the concentration of this compound required to inhibit 50% of the radioligand binding (IC₅₀), the inhibition constant (Kᵢ) can be calculated, providing a measure of binding affinity.

MOR-β-Arrestin 2 Recruitment Assay

This cell-based functional assay measures the potency (EC₅₀) of a compound in promoting the interaction between the MOR and β-arrestin 2.

Beta_Arrestin_Assay_Workflow start Start seed_cells Seed cells expressing MOR and a β-arrestin 2 reporter system (e.g., NanoBiT®) start->seed_cells add_compound Add varying concentrations of This compound seed_cells->add_compound incubate Incubate to allow receptor activation and β-arrestin 2 recruitment add_compound->incubate add_substrate Add substrate for the reporter system incubate->add_substrate measure_signal Measure the generated signal (e.g., luminescence) add_substrate->measure_signal analyze Analyze data to determine EC₅₀ measure_signal->analyze end End analyze->end

Workflow for a MOR-β-Arrestin 2 Recruitment Assay.

Methodology: A common method is the NanoBiT® MOR-β-arrestin 2 recruitment assay.[1][5] This assay utilizes a split nanoluciferase enzyme. One part is fused to the MOR and the other to β-arrestin 2. Upon agonist-induced recruitment of β-arrestin 2 to the MOR, the two parts of the enzyme come into close proximity, reconstituting its activity and generating a luminescent signal in the presence of a substrate.[1] The intensity of the signal is proportional to the extent of β-arrestin 2 recruitment.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, providing a measure of G-protein activation.

Methodology: Cells expressing the MOR are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.[10] The test compound, this compound, is then added at various concentrations. The ability of the compound to inhibit the forskolin-induced cAMP production is measured, typically using a competitive immunoassay or a reporter system. The concentration of the compound that causes 50% inhibition of cAMP production is the IC₅₀ value.

Conclusion

This compound is a highly potent agonist at the mu-opioid receptor, with a strong binding affinity and functional activity that surpasses that of fentanyl and morphine. Its mechanism of action involves the activation of both the G-protein signaling pathway, responsible for analgesia, and the β-arrestin 2 recruitment pathway, associated with adverse effects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Further investigation into the biased agonism of this compound and its downstream signaling consequences is crucial for a complete understanding of its pharmacological profile.

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A class of synthetic opioids characterized by a core benzimidazole (B57391) structure has emerged as a significant area of interest and concern within the fields of pharmacology and public health.[1][2][3] Originally synthesized in the 1950s as potential analgesics, these compounds, often referred to as "nitazenes," were largely abandoned for clinical use due to their high potency and significant side effects, including profound respiratory depression.[3][4][5][6] However, their recent appearance in the illicit drug market has necessitated a renewed and thorough understanding of their chemical properties and biological activities.[1][2][4][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole opioids, offering a valuable resource for researchers and drug development professionals. All of these compounds are potent agonists of the mu-opioid receptor (MOR), with some exhibiting potencies that rival or even surpass that of fentanyl.[5][8]

Core Structure and Pharmacophore

The fundamental scaffold of benzimidazole opioids consists of a benzimidazole ring system, typically substituted at the 1-position with an N,N-dialkylaminoethyl group and at the 2-position with a substituted benzyl (B1604629) group.[1][2][9] This core structure provides the necessary framework for interaction with the mu-opioid receptor. The key pharmacophoric elements influencing the opioid activity of this class of compounds are:

  • The Benzimidazole Core: This bicyclic aromatic system is crucial for the overall structure and electronic properties of the molecule.[9][10][11]

  • The 2-Benzyl Group: Substitutions on this phenyl ring have a profound impact on the analgesic potency.

  • The 1-(N,N-dialkylaminoethyl) Side Chain: Modifications to the amine substituent are critical for receptor interaction and activity.

  • Substituents on the Benzimidazole Ring: The presence and position of substituents on the benzimidazole core, particularly a nitro group, significantly modulate potency.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the benzimidazole opioid scaffold have revealed critical insights into the structural requirements for potent mu-opioid receptor agonism.

Substitutions on the 2-Benzyl Ring

The nature and position of substituents on the 2-benzyl ring are a primary determinant of potency. Early studies and recent analyses have consistently shown that an alkoxy group at the para-position (4'-position) of the benzyl ring is highly favorable for activity.[9]

  • Alkoxy Chain Length: The analgesic potency generally follows the order: ethoxy > isopropyloxy > n-propyloxy > methoxy.[9]

  • Other Substituents: The presence of methylthio, hydrogen, chloro, or fluoro groups at the 4'-position results in lower potency compared to the alkoxy-substituted analogs. A hydroxyl group in this position further reduces activity.[9]

Modifications of the 1-(N,N-dialkylaminoethyl) Side Chain

The tertiary amine of the side chain is a critical basic moiety for receptor interaction.

  • N,N-Dialkyl Groups: The prototypical compounds in this class feature an N,N-diethylamino group.

  • Cyclic Amine Analogues: Replacement of the N,N-diethylamino group with a pyrrolidinyl or piperidinyl ring, as seen in "nitazepyne" and "nitazepipne" compounds respectively, is a common modification in recently emerged designer drugs.[9] N-pyrrolidino substitutions have been shown to be generally more favorable for MOR activation than N-piperidine substitutions.[12][13]

  • N-Desethylation: N-desethyl metabolites, where one of the ethyl groups is removed, often retain significant MOR activity, and in some cases, such as with N-desethyl isotonitazene, can be even more potent than the parent compound.[7][12][13][14]

Substitutions on the Benzimidazole Ring

Substituents on the benzimidazole core itself play a crucial role in modulating potency.

  • The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a hallmark of the most potent compounds in this class, such as etonitazene and isotonitazene.[9] Removal of this 5-nitro group, creating "desnitazene" analogues, consistently leads to a significant decrease in potency.[12][13]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro mu-opioid receptor (MOR) binding affinities and functional potencies for a selection of benzimidazole opioids. This data allows for a direct comparison of the effects of various structural modifications.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Benzimidazole Opioids

CompoundR1 (5-position)R2 (4'-position)R3 (N-substituent)MOR Binding Affinity (Ki, nM)Reference
Etonitazene -NO2-OCH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Isotonitazene -NO2-OCH(CH3)2-N(CH2CH3)2Sub-nanomolar[8]
Metonitazene -NO2-OCH3-N(CH2CH3)2Sub-nanomolar[8]
Protonitazene -NO2-OCH2CH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Butonitazene -NO2-OCH2CH2CH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Flunitazene -NO2-F-N(CH2CH3)2Nanomolar[8]
Metodesnitazene -H-OCH3-N(CH2CH3)2Nanomolar[8]
Etodesnitazene -H-OCH2CH3-N(CH2CH3)2Nanomolar[8]
N-pyrrolidino etonitazene -NO2-OCH2CH3-PyrrolidinylSub-nanomolar[8]
Fentanyl N/AN/AN/ASub-nanomolar[8]

Table 2: Mu-Opioid Receptor (MOR) Functional Potency of Benzimidazole Opioids ([³⁵S]GTPγS Assay)

CompoundR1 (5-position)R2 (4'-position)R3 (N-substituent)MOR Potency (EC50, nM)Reference
Etonitazene -NO2-OCH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Isotonitazene -NO2-OCH(CH3)2-N(CH2CH3)2Sub-nanomolar[8]
Metonitazene -NO2-OCH3-N(CH2CH3)2Sub-nanomolar[8]
Protonitazene -NO2-OCH2CH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Butonitazene -NO2-OCH2CH2CH2CH3-N(CH2CH3)2Sub-nanomolar[8]
Flunitazene -NO2-F-N(CH2CH3)2Nanomolar[8]
Metodesnitazene -H-OCH3-N(CH2CH3)2Nanomolar[8]
Etodesnitazene -H-OCH2CH3-N(CH2CH3)2Nanomolar[8]
This compound -NO2-OCH2CH3-PyrrolidinylSub-nanomolar[8]
Fentanyl N/AN/AN/ASub-nanomolar[8]

Signaling Pathways of Benzimidazole Opioids

Benzimidazole opioids exert their effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5][8] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzimidazole_Opioid Benzimidazole Opioid MOR Mu-Opioid Receptor (MOR) Benzimidazole_Opioid->MOR Binds to G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_Protein->G_alpha GTP for GDP exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Analgesia Analgesia K_channel->Analgesia Leads to Hyperpolarization Ca_channel->Analgesia Reduces Neurotransmitter Release Respiratory_Depression Respiratory Depression Beta_Arrestin->Respiratory_Depression Contributes to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Mu-opioid receptor signaling pathway activated by benzimidazole opioids.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids. Additionally, MOR activation can lead to the recruitment of β-arrestin-2, a protein involved in receptor desensitization, internalization, and potentially mediating some of the adverse effects of opioids, such as respiratory depression.[1]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to understanding the SAR of benzimidazole opioids. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.[15]

Objective: To determine the Ki of a benzimidazole opioid for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: Benzimidazole opioid of interest.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[15]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[15]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[15]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test benzimidazole opioid.[15]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[15]

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_membranes->setup_assay incubate Incubate at Room Temperature setup_assay->incubate filtrate Rapid Filtration (Separates Bound/ Unbound Ligand) incubate->filtrate wash Wash Filters filtrate->wash detect Scintillation Counting wash->detect analyze Data Analysis (Calculate Ki) detect->analyze end End analyze->end GTP_gamma_S_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate (Buffer, Test Compound, GDP, Membranes) prepare_membranes->setup_assay pre_incubate Pre-incubate at 30°C setup_assay->pre_incubate initiate_reaction Add [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash detect Scintillation Counting wash->detect analyze Data Analysis (Calculate EC50, Emax) detect->analyze end End analyze->end

References

Early Research on the Analgesic Effects of Nitazenes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 1950s, a novel class of synthetic opioids, the 2-benzylbenzimidazoles, emerged from the research laboratories of the Swiss pharmaceutical company CIBA. These compounds, which would later become known as nitazenes, demonstrated extraordinarily high analgesic potency, in some cases far exceeding that of morphine. Their unique chemical structure, distinct from the phenanthrene (B1679779) core of morphine or the phenylpiperidine structure of fentanyl, represented a significant development in analgesic drug discovery. However, due to an unfavorable therapeutic index, characterized by a narrow margin between the analgesic dose and the dose causing severe respiratory depression, none of these compounds were ever approved for therapeutic use. This whitepaper provides an in-depth technical guide to the early research on the analgesic effects of nitazenes, focusing on the core pharmacological findings, experimental methodologies, and structure-activity relationships as understood from the initial period of their investigation.

Core Pharmacological Findings: Analgesic Potency

The initial research on nitazenes revealed a series of compounds with a wide spectrum of analgesic potencies. The primary method for quantifying these effects in the 1950s and 1960s involved in vivo assays in animal models, such as the hot plate test and the tail-flick test, to determine the dose required to produce a defined analgesic effect (ED50). While the original detailed datasets from CIBA's research are not widely available in modern databases, the published literature from that era and subsequent reviews provide a clear picture of the remarkable potency of these compounds. Etonitazene, in particular, was identified as one of the most potent opioids ever synthesized, with animal studies indicating an analgesic potency approximately 1,000 to 1,500 times that of morphine.[1][2] Other compounds in the series, such as isotonitazene and metonitazene, also exhibited potencies significantly greater than morphine.[1][3]

CompoundRelative Analgesic Potency (Morphine = 1)Key Structural Features
Morphine 1Phenanthrene alkaloid
Etonitazene ~1000-15005-nitro group, p-ethoxybenzyl group
Isotonitazene ~5005-nitro group, p-isopropoxybenzyl group
Metonitazene ~1005-nitro group, p-methoxybenzyl group
Clonitazene ~35-chloro group, p-ethoxybenzyl group

Note: The relative potencies are approximations based on various sources from early and recent literature and are intended for comparative purposes.

Structure-Activity Relationships (SAR)

Early investigations into the nitazene (B13437292) class established key structure-activity relationships that governed their analgesic potency. The 2-benzylbenzimidazole core was systematically modified to understand the contribution of different substituents.

  • The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring was found to be crucial for the exceptionally high analgesic activity.[4] Replacement of the nitro group with other substituents, such as a chloro group (as in clonitazene), or its complete removal, led to a significant decrease in potency.

  • The Para-Substituted Benzyl Group: The nature of the substituent on the para-position of the 2-benzyl group also played a critical role in determining potency. An ethoxy group at this position, as seen in etonitazene, was found to confer the highest activity. Other alkoxy groups, such as methoxy (B1213986) (metonitazene) and isopropoxy (isotonitazene), also resulted in high potency, though generally less than the ethoxy analog.

  • The Dialkylaminoethyl Chain: The diethylaminoethyl side chain at the 1-position of the benzimidazole ring was another important feature for analgesic activity, contributing to the overall pharmacophore.

Experimental Protocols of the Era

The primary in vivo assays used to determine the analgesic efficacy of nitazenes in the 1950s were the hot plate test and the tail-flick test. These methods are well-suited for evaluating centrally acting analgesics.

Hot Plate Test

The hot plate test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C). The animal is confined to the surface by a transparent cylinder.

  • Procedure: The animal is placed on the hot plate, and a timer is started.

  • Endpoint: The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.

  • Cut-off Time: A maximum exposure time is set (e.g., 30-60 seconds) to prevent tissue damage.

  • Data Analysis: The ED50, the dose of the drug that produces a maximal possible effect in 50% of the animals, is calculated based on the increase in reaction latency compared to a control group.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus.

  • Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

  • Procedure: The animal is gently restrained, and its tail is exposed to the heat source.

  • Endpoint: The time taken for the animal to flick its tail away from the heat is measured automatically by a photocell.

  • Cut-off Time: A cut-off is established to avoid tissue damage.

  • Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect. The ED50 is then determined.

Mechanism of Action: μ-Opioid Receptor Agonism

Early research indicated that the analgesic effects of nitazenes were mediated through a morphine-like mechanism. This was later confirmed to be agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a nitazene molecule to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and the reduction of pain transmission.

μ-Opioid Receptor Signaling Pathway

The binding of a nitazene agonist to the μ-opioid receptor triggers the following intracellular events:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

  • Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced excitability of postsynaptic neurons.

These actions collectively result in a potent analgesic effect by dampening the transmission of nociceptive signals in the central nervous system.

Visualizations

Signaling Pathway of Nitazene Analgesia

Nitazene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nitazene Nitazene (Agonist) MOR μ-Opioid Receptor (GPCR) Nitazene->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channels G_beta_gamma->VGCC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia

Caption: μ-Opioid receptor signaling cascade initiated by nitazene binding.

Experimental Workflow for In Vivo Analgesic Testing (c. 1950s)

Analgesic_Testing_Workflow cluster_setup Experimental Setup cluster_testing Analgesic Assay cluster_analysis Data Analysis animal_prep Animal Acclimation (e.g., Mice, Rats) groups Group Assignment (Control vs. Treatment) animal_prep->groups drug_prep Drug Preparation (Nitazene compound & Vehicle) drug_prep->groups baseline Baseline Latency Measurement (Pre-drug administration) groups->baseline admin Drug Administration (e.g., Subcutaneous, Intraperitoneal) baseline->admin post_admin Post-drug Latency Measurement (At specified time points) admin->post_admin calc Calculate % Maximum Possible Effect (%MPE) post_admin->calc dose_response Generate Dose-Response Curve calc->dose_response ed50 Determine ED50 Value dose_response->ed50 conclusion Conclusion on Analgesic Potency ed50->conclusion

Caption: Generalized workflow for assessing analgesic potency in the 1950s.

Conclusion

The early research on nitazenes conducted in the 1950s and 1960s unveiled a class of synthetic opioids with unprecedented analgesic potency. While their development was halted due to safety concerns, the foundational studies on their pharmacology, structure-activity relationships, and mechanism of action provided significant insights into opioid science. The methodologies employed, though simpler than modern techniques, were robust in identifying the profound analgesic effects of these compounds. This historical perspective is not only of academic interest but also holds relevance today as these compounds have re-emerged in illicit drug markets, underscoring the importance of understanding the pharmacology of these "old" drugs to address current public health challenges. The early research serves as a critical foundation for contemporary forensic and toxicological analysis of these potent and dangerous substances.

References

Toxicological Profile of Novel Synthetic Opioids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel synthetic opioids (NSOs) presents a significant and evolving challenge to public health and forensic toxicology. These substances, often clandestinely produced and distributed, are frequently more potent and dangerous than traditional opioids like morphine and heroin. This technical guide provides a comprehensive overview of the toxicological profile of NSOs, focusing on their pharmacology, in vitro and in vivo effects, and the experimental methodologies used for their evaluation.

Introduction to Novel Synthetic Opioids

NSOs are a heterogeneous group of compounds that are structurally and pharmacologically similar to fentanyl and other synthetic opioids. They are designed to mimic the effects of classical opioids by acting as agonists at opioid receptors, primarily the µ-opioid receptor (MOR). However, slight modifications to their chemical structures can dramatically alter their potency, efficacy, and metabolic fate, leading to unpredictable and often severe toxicological outcomes. The continuous emergence of new NSO analogues necessitates robust and adaptable toxicological screening and assessment strategies.

Quantitative Toxicological Data

The following tables summarize key in vitro and in vivo toxicological parameters for a selection of NSOs, providing a comparative overview of their potency and activity. It is important to note that the reported values can vary between studies due to different experimental conditions and assays.

Table 1: In Vitro Quantitative Data for Selected Novel Synthetic Opioids
CompoundReceptor TargetAssay TypeParameterValueReference
Fentanylµ-opioid receptorRadioligand Binding ([³H]-DAMGO)Kᵢ1.35 nM[1]
Acetylfentanylµ-opioid receptorMouse Acetic Acid WrithingPotency vs. Morphine~16x[2]
Carfentanilµ-opioid receptorRadioligand BindingKᵢ0.024 nM[3]
U-47700µ-opioid receptorRadioligand BindingKᵢ11.1 nM[4]
MT-45µ-opioid receptorDynamic Mass RedistributionAgonist ActivityPotent selective µ agonist[5]
FuranylfentanylNot specifiedNot specifiedNot specifiedNot specified
BrorphineNot specifiedNot specifiedNot specifiedNot specified
IsotonitazeneNot specifiedNot specifiedNot specifiedNot specified
MetonitazeneNot specifiedNot specifiedNot specifiedNot specified
Table 2: In Vivo Quantitative Data for Selected Novel Synthetic Opioids
CompoundAnimal ModelRoute of AdministrationParameterValueReference
FentanylMouseIntravenousLD₅₀Not specified
FentanylRatIntravenousED₅₀ (Analgesia)Not specified
AcetylfentanylMouseIntravenousLD₅₀11 mg/kg[2]
U-47700MouseNot specifiedED₅₀ (Tail Flick Assay)0.2 mg/kg[6]
MT-45MouseIntraperitonealAntinociceptionStarting from 1 to 6 mg/kg[5]
MT-45MouseIntraperitonealCardiorespiratory Impairment15-30 mg/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible toxicological assessment of NSOs. The following sections outline the protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To quantify the affinity of an NSO for the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).

    • Test NSO compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test NSO.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test NSO.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, e.g., naloxone).

    • After incubation to reach equilibrium, rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test NSO concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of NSO that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This functional assay measures the activation of G-proteins following receptor agonism.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an NSO in activating G-proteins coupled to the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test NSO compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation counter or filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test NSO.

    • In a 96-well plate, incubate the cell membranes with GDP, the test NSO, and [³⁵S]GTPγS.

    • Include a basal control (no agonist) and a positive control (a known full agonist, e.g., DAMGO).

    • Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA) format.

    • Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS binding against the logarithm of the NSO concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation.

  • Objective: To assess the ability of an NSO to inhibit cAMP production.

  • Materials:

    • Whole cells expressing the µ-opioid receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test NSO compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Procedure:

    • Culture the cells in 96-well plates.

    • Pre-treat the cells with varying concentrations of the test NSO.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the NSO concentration.

    • Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and biased signaling.

  • Objective: To quantify the potency and efficacy of an NSO to induce β-arrestin recruitment.

  • Materials:

    • Engineered cell line co-expressing the µ-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay).

    • Test NSO compound.

    • Substrate for the reporter enzyme.

    • Luminometer or fluorometer.

  • Procedure:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add serial dilutions of the test NSO.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the substrate and measure the resulting luminescent or fluorescent signal.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the NSO concentration.

    • Determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

In Vivo Experimental Protocols

In vivo studies are essential for understanding the systemic effects of NSOs, including their toxicity, behavioral effects, and metabolic fate. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

  • Objective: To determine the median lethal dose (LD₅₀) of an NSO.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer single doses of the NSO to different groups of animals via a specific route (e.g., intravenous, intraperitoneal, oral).

    • Use a range of doses expected to cause mortality in some but not all animals.

    • Observe the animals for a specified period (e.g., 24-72 hours) for signs of toxicity and mortality.

    • Record the number of deaths in each dose group.

  • Data Analysis:

    • Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value and its confidence intervals.

  • Objective: To characterize the behavioral effects of an NSO, such as analgesia, sedation, and motor impairment.

  • Animal Model: Rodents are commonly used.

  • Procedures:

    • Hot Plate Test or Tail Flick Test: To assess analgesic effects. Measure the latency of the animal to respond to a thermal stimulus before and after NSO administration.

    • Open Field Test: To evaluate locomotor activity and exploratory behavior.

    • Rotarod Test: To assess motor coordination and balance.

  • Data Analysis: Compare the behavioral responses of NSO-treated animals to a control group.

  • Objective: To determine the impact of an NSO on cardiovascular and respiratory function.

  • Animal Model: Anesthetized or conscious, instrumented rodents or larger animals.

  • Procedure:

    • Administer the NSO and continuously monitor parameters such as heart rate, blood pressure, respiratory rate, and oxygen saturation.

    • This can be achieved using telemetry, plethysmography, or arterial catheterization.

  • Data Analysis: Analyze the changes in cardiorespiratory parameters over time following NSO administration.

  • Objective: To identify the metabolites of an NSO and characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Administer a single dose of the NSO.

    • Collect biological samples (blood, urine, feces, and tissues) at various time points.

    • Analyze the samples using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

  • Data Analysis: Determine pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NSO toxicology is crucial for understanding their mechanisms of action.

µ-Opioid Receptor Signaling Pathway

The primary mechanism of action for most NSOs is through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSO Novel Synthetic Opioid (Agonist) MOR µ-Opioid Receptor (GPCR) NSO->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA cellular_response Cellular Response (Analgesia, Respiratory Depression, etc.) PKA->cellular_response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx->cellular_response K_efflux->cellular_response beta_arrestin β-Arrestin GRK->beta_arrestin Promotes binding of beta_arrestin->MOR Binds to phosphorylated MAPK MAPK Pathway (e.g., ERK) beta_arrestin->MAPK Activates MAPK->cellular_response

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for Toxicological Assessment of NSOs

A systematic approach is necessary for the comprehensive toxicological evaluation of a novel synthetic opioid. The following diagram outlines a general experimental workflow.

NSO_Toxicology_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Novel Synthetic Opioid Identified in_silico In Silico Assessment (e.g., QSAR, Docking) start->in_silico in_vitro In Vitro Characterization in_silico->in_vitro in_vivo In Vivo Toxicity Testing in_vitro->in_vivo Promising candidates binding Receptor Binding (Ki) in_vitro->binding functional Functional Assays (EC₅₀, Eₘₐₓ) in_vitro->functional metabolism In Vitro Metabolism (e.g., Microsomes) in_vitro->metabolism acute_tox Acute Toxicity (LD₅₀) in_vivo->acute_tox behavioral Behavioral Effects in_vivo->behavioral physio Physiological Effects (Cardiorespiratory) in_vivo->physio pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd data_analysis Data Integration and Risk Assessment report Toxicological Profile Report data_analysis->report binding->data_analysis functional->data_analysis metabolism->data_analysis acute_tox->data_analysis behavioral->data_analysis physio->data_analysis pk_pd->data_analysis

Caption: General Experimental Workflow for NSO Toxicology.

Conclusion

The toxicological profiling of novel synthetic opioids is a complex and critical area of research. A multi-faceted approach, combining in silico, in vitro, and in vivo methodologies, is essential for a thorough understanding of their pharmacological and toxicological properties. This guide provides a foundational framework for researchers, scientists, and drug development professionals working to address the challenges posed by the continuous emergence of these potent and dangerous substances. Standardized and detailed experimental protocols, coupled with comprehensive data reporting, are paramount for accurate risk assessment and the development of effective countermeasures.

References

A Comprehensive Technical Guide to N-Pyrrolidino Etonitazene (Etonitazepyne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes".[1][2] These compounds were first synthesized in the late 1950s during research into novel analgesics.[3] this compound is a structural analog of etonitazene, a highly potent opioid, and is characterized by the substitution of a pyrrolidino group.[3][4] Unlike many of its counterparts, this compound was not documented in scientific or patent literature prior to its emergence on the illicit drug market.[3][4] This guide provides a detailed overview of its chemical identity, pharmacology, and associated experimental data.

IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[3][5]

Pharmacology

This compound is a potent and selective agonist for the μ-opioid receptor (MOR).[1][2] Its high affinity for the MOR is the primary driver of its powerful analgesic and other opioid-like effects.[1][2] Preclinical studies have demonstrated that its potency significantly exceeds that of both fentanyl and morphine.[1][2]

Receptor Binding Affinity

Radioligand binding assays conducted in rat brain tissue have revealed that this compound exhibits a high affinity for the μ-opioid receptor, with substantially lower affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors.[1][2][6] This selectivity for the MOR is a key characteristic of its pharmacological profile.

Compound μ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM)
This compound4.09[1][6][7]959[1][6][7]980[1][6][7]

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound.

In Vitro Potency and Efficacy

In a μ-opioid receptor-β-arrestin 2 activation assay, this compound demonstrated high potency, comparable to that of etonitazene and significantly exceeding that of fentanyl and morphine.[1][6][7]

Compound EC50 (nM)
This compound0.348[1][6][7]
Etonitazene0.360[1][7]
Fentanyl14.9[1][6][7]
Morphine290[1][6][7]

Table 2: In Vitro Potency (EC50) in a MOR-β-arrestin2 Activation Assay.

In Vivo Analgesic Potency

The analgesic properties of this compound have been evaluated using the hot-plate test in male Sprague Dawley rats.[1][2] The results indicate that it is a highly potent antinociceptive agent, with an ED50 value significantly lower than those of fentanyl and morphine.[1][2]

Compound ED50 (mg/kg)
This compound0.0017[1][2][7]
Fentanyl0.0209[1][2][7]
Morphine3.940[1][2][7]

Table 3: In Vivo Analgesic Potency (ED50) in the Hot Plate Test.

Experimental Protocols

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole analogs like etonitazene, with appropriate modifications of the starting reagents.[3][8][9] The general synthetic route involves the reaction of 2-(β-dialkylaminoalkylamine)-5-nitroaniline with the hydrochloric acid salt of an imino ethyl ether.[10]

Radioligand Binding Assays
  • Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.

  • Assay Conditions: The binding assays are performed using specific radioligands for each opioid receptor subtype: [³H]DAMGO for MOR, [³H]DADLE for DOR, and [³H]U-69593 for KOR.[11]

  • Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves.

MOR-β-arrestin2 Activation Assay

This cell-based assay is used to determine the functional potency of the compound at the μ-opioid receptor. It measures the recruitment of β-arrestin 2 to the activated receptor, a key step in signal transduction.

Hot Plate Test (In Vivo Analgesia)
  • Subjects: Male Sprague Dawley rats are used for this assay.[1]

  • Administration: this compound is administered subcutaneously.[1]

  • Procedure: The rats are placed on a heated surface (hot plate), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

  • Data Analysis: The dose required to produce a maximal possible effect in 50% of the subjects (ED50) is calculated to determine the analgesic potency.[1][2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the activation of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, including the recruitment of β-arrestin 2.

MOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular NPE N-Pyrrolidino etonitazene MOR μ-Opioid Receptor (GPCR) NPE->MOR Binds to G_Protein G-Protein Activation MOR->G_Protein Beta_Arrestin β-arrestin 2 Recruitment MOR->Beta_Arrestin Downstream Downstream Signaling & Analgesia G_Protein->Downstream Beta_Arrestin->Downstream

μ-Opioid Receptor Signaling Pathway for this compound.

Experimental_Workflow Synthesis Synthesis of N-Pyrrolidino etonitazene In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Binding Radioligand Binding (Ki determination) In_Vitro->Binding Activation MOR-β-arrestin2 Assay (EC50 determination) In_Vitro->Activation Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Activation->Data_Analysis Hot_Plate Hot Plate Test (ED50 determination) In_Vivo->Hot_Plate Hot_Plate->Data_Analysis

General Experimental Workflow for Pharmacological Evaluation.

Conclusion

This compound is a highly potent synthetic opioid with a strong affinity and selectivity for the μ-opioid receptor. Its in vitro and in vivo potency surpasses that of fentanyl and morphine, highlighting its significant pharmacological activity. The data presented in this guide, derived from preclinical studies, underscore the need for continued research and vigilance regarding this and other emerging synthetic opioids. Researchers and drug development professionals should be aware of the extreme potency of this compound when conducting any investigations.

References

The Rise of Potent Synthetic Opioids: A Technical Guide to N-Pyrrolidino Etonitazene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A new class of potent synthetic opioids, the 2-benzylbenzimidazoles, also known as "nitazenes," has emerged on the illicit drug market, posing a significant public health threat. Among these, N-Pyrrolidino etonitazene, also known by its street names "Etonitazepyne," "Pyro," and "M30," is a particularly potent analogue of etonitazene.[1][2][3][4] This technical guide provides an in-depth overview of this compound and its analogues, focusing on their pharmacology, and includes detailed experimental protocols and data presented for comparative analysis.

Street Names and Analogues

This compound is most commonly referred to as Etonitazepyne in scientific literature.[1][5] On the street, it has been identified by the names Pyro and in some cases, pressed into counterfeit pills resembling "M30" oxycodone tablets.[2][3]

A number of analogues of etonitazene have been identified, many of which exhibit high opioid potency. These include:

  • Etonitazene

  • Isotonitazene[6]

  • Protonitazene[7][8]

  • N-Desethyl etonitazene[9]

  • Etonitazepipne[10]

  • Metonitazene[6]

  • Etodesnitazene (or Etazene)[6]

Comparative Pharmacological Data

The primary mechanism of action for this compound and its analogues is agonism at the mu-opioid receptor (MOR). The following tables summarize the available quantitative data on the receptor binding affinity and potency of these compounds, providing a basis for comparison with legacy opioids like morphine and fentanyl.

CompoundKi (nM) at MORKi (nM) at DORKi (nM) at KORReference
This compound 4.09959980[5][11]
Fentanyl ---
Morphine ---
CompoundEC50 (nM) in MOR-β-arrestin2 AssayED50 (mg/kg) in Rat Hot Plate TestReference
This compound 0.3480.0017[5][11]
Etonitazene 0.360-[5][11]
Fentanyl 14.90.0209[5][11]
Morphine 2903.940[5][11]
N-Desethyl etonitazene --[9]
Etonitazepipne 8.47 ([35S]GTPγS assay)0.0205[10]

Note: Data for all analogues is not consistently available across all assays. The potency of N-desethyl etonitazene is reported to be similar to etonitazene and approximately 10 times more potent than fentanyl in vitro.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Radioligand Binding Assays

This protocol is based on methodologies described for determining the binding affinity of this compound to opioid receptors in rat brain tissue.[5][11]

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Rat brain tissue homogenates

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR)

  • Test compound (e.g., this compound) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain tissue homogenates according to standard laboratory procedures.

  • In a series of tubes, combine the brain homogenate, the specific radioligand, and varying concentrations of the test compound or vehicle.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for competitive binding.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curves.

  • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor (MOR) β-Arrestin2 Recruitment Assay

This protocol is based on the assay used to determine the potency (EC50) of this compound in activating the MOR.[5][11]

Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin2 to the activated mu-opioid receptor, a key step in G-protein coupled receptor desensitization and signaling.

Materials:

  • Cells stably co-expressing the human mu-opioid receptor and a β-arrestin2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • Test compound at various concentrations.

  • Cell culture medium and reagents.

  • Assay-specific substrate or detection reagents.

  • A microplate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

  • Plate the cells in a microplate and culture them to the appropriate confluency.

  • Prepare serial dilutions of the test compound.

  • Add the different concentrations of the test compound to the wells containing the cells.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor activation and β-arrestin2 recruitment.

  • Add the assay-specific substrate or detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the mu-opioid receptor and a typical experimental workflow for characterizing a novel synthetic opioid.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid N-Pyrrolidino etonitazene MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin2 MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling Beta_Arrestin->Downstream

Caption: Mu-opioid receptor signaling pathway activation by this compound.

Experimental_Workflow cluster_0 Compound Identification & Acquisition cluster_1 In Vitro Characterization cluster_2 In Vivo Assessment cluster_3 Data Analysis & Reporting Start Identification of Novel Compound Synthesis Chemical Synthesis & Purification Start->Synthesis Binding Radioligand Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (e.g., β-arrestin, EC50) Synthesis->Functional Analysis Data Analysis & Comparison Binding->Analysis Animal Animal Models (e.g., Hot Plate Test, ED50) Functional->Animal Animal->Analysis Report Technical Report & Publication Analysis->Report

Caption: Experimental workflow for the characterization of a novel synthetic opioid.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Pyrrolidino Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent novel psychoactive substance (NPS) belonging to the 2-benzylbenzimidazole class of synthetic opioids, commonly referred to as "nitazenes".[1][2] Structurally distinct from fentanyl, it has emerged on the illicit drug market, posing a significant public health threat due to its high potency, which is reported to be substantially greater than fentanyl.[2][3][4] This document provides detailed application notes and protocols for the analytical detection of this compound in biological specimens, primarily focusing on mass spectrometry-based methods. These guidelines are intended to assist researchers, forensic toxicologists, and drug development professionals in the identification and quantification of this compound.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low concentrations typically encountered in biological samples, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity.[5] Standard immunoassays for opioids generally fail to detect this compound and other nitazene (B13437292) analogs.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from forensic casework and analytical studies.

Table 1: Quantitative Concentrations of this compound in Postmortem Biological Samples [7]

MatrixMean (ng/mL)Standard Deviation (ng/mL)Median (ng/mL)Minimum (ng/mL)Maximum (ng/mL)Number of Cases (n)
Blood2.51.92.20.38.315
Urine1.5N/AN/AN/AN/A1

Table 2: In Vitro Pharmacological Data for this compound and Other Opioids [2][3]

Compoundμ-Opioid Receptor (MOR) Ki (nM)MOR-β-arrestin2 Activation EC50 (nM)
This compound4.090.348
EtonitazeneNot Reported0.360
FentanylNot Reported14.9
MorphineNot Reported290

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) for Quantitative Analysis

This protocol is based on methodologies developed for the sensitive quantification of this compound in biological matrices.[8][9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]

  • Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a clean extraction tube.

  • Add an appropriate internal standard (e.g., fentanyl-D5).

  • Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.

  • Add 3 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).

  • Cap the tube and rotate for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions [8][9]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: An Agilent InfinityLab Poroshell 120 EC-C18 column (3.0 × 100 mm, 2.7 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in methanol.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Column Temperature: 30°C.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

3. MRM Transitions [7]

  • Precursor Ion (m/z): 395.2

  • Product Ions (m/z): 98.0 (quantification), 107.0, 135.1

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Screening

This protocol provides a general procedure for the screening of this compound. Note that GC-MS may have insufficient sensitivity for low concentrations in biological specimens.[4]

1. Sample Preparation:

  • Utilize the same Liquid-Liquid Extraction protocol as described for LC-MS/MS.

  • After evaporation, reconstitute the sample in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 5975 Series GC/MSD System or equivalent.[1]

  • GC Column: A suitable capillary column for drug screening (e.g., HP-5MS).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Visualizations

Signaling Pathway

This compound is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2][3] Its activation triggers downstream signaling cascades that are responsible for both its analgesic effects and adverse effects.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) NPE N-Pyrrolidino Etonitazene MOR μ-Opioid Receptor (MOR) NPE->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase (Inhibited) G_protein->AC K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition P_MOR Phosphorylated MOR beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Internalization->Adverse_Effects

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Analytical_Workflow Sample Biological Sample (e.g., Blood, Urine) LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis LCMS LC-MS/MS (Quantitative) Analysis->LCMS GCMS GC-MS (Qualitative) Analysis->GCMS Data Data Analysis and Reporting LCMS->Data GCMS->Data

Caption: General analytical workflow for this compound detection.

References

GC-MS Protocol for the Identification of Etonitazepyne in Blood Samples: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of etonitazepyne, a potent synthetic opioid of the benzimidazole (B57391) class, in human whole blood. Due to the limited availability of a validated GC-MS protocol for etonitazepyne in blood, this method has been developed based on established analytical principles for other synthetic opioids. The protocol encompasses sample preparation by liquid-liquid extraction (LLE), derivatization, and subsequent analysis by GC-MS. While this method is expected to provide reliable results, it requires full validation in a certified laboratory to determine performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.

Introduction

Etonitazepyne (N-pyrrolidino etonitazene) is a novel synthetic opioid that has emerged on the illicit drug market, posing a significant public health risk due to its high potency. Forensic and clinical toxicology laboratories require robust analytical methods for the detection and quantification of this compound in biological matrices to aid in the investigation of drug-facilitated crimes, intoxications, and postmortem cases. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the analysis of nitazene (B13437292) analogs, GC-MS remains a widely accessible and reliable technique in many laboratories. This document provides a comprehensive, albeit currently non-validated, protocol for the identification of etonitazepyne in blood using GC-MS.

Experimental Protocol

Principle

This method involves the extraction of etonitazepyne and an internal standard (IS) from whole blood using liquid-liquid extraction under basic conditions. The extracted analytes are then derivatized to improve their thermal stability and chromatographic properties. The derivatized extract is subsequently injected into a GC-MS system for separation and detection. Identification is based on the retention time and the mass spectrum of the analyte, while quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), n-Butyl Chloride (ACS grade)

  • Reagents: Ammonium Hydroxide (concentrated), Sodium Hydroxide (NaOH), Borax (B76245) buffer (0.1 M, pH 10.4)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Standards: Etonitazepyne analytical standard, Etonitazepyne-d5 (or other suitable deuterated analog) as internal standard

  • Other Materials: Centrifuge tubes (15 mL, polypropylene), vortex mixer, centrifuge, nitrogen evaporator, GC vials with inserts.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of whole blood into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the internal standard working solution (e.g., 100 ng/mL of etonitazepyne-d5).

  • Add 1.0 mL of 0.1 M borax buffer (pH 10.4) to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 5.0 mL of extraction solvent (e.g., n-butyl chloride:ethyl acetate, 70:30 v/v).

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS) or MSTFA.

  • Cap the tube and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the tube to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C, hold for 1 minute

    • Ramp 2: 5°C/min to 300°C, hold for 15 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for Etonitazepyne: Based on its published mass spectrum, characteristic fragment ions are observed at m/z 84, 107, and 135.[1] The ion at m/z 84 corresponds to the pyrrolidine (B122466) moiety.[1]

      • Quantifier ion: To be determined during validation (likely the most abundant and specific fragment).

      • Qualifier ions: The other two characteristic fragments.

Data Presentation

The following table summarizes quantitative data for etonitazepyne and other nitazene analogs found in blood samples from various studies. It is important to note that these studies predominantly utilized LC-MS/MS for quantification.

AnalyteMatrixConcentration Range (ng/mL)Analytical Method
Etonitazepyne Postmortem Blood2.4 - 8.3Not Specified
Isotonitazene Postmortem Blood0.11 - 12LC-MS/MS
Metonitazene Postmortem BloodNot specifiedLC-MS/MS
Protonitazene Postmortem BloodNot specifiedLC-MS/MS

This table is for informational purposes to provide context on expected concentration ranges. A full validation of the presented GC-MS method is required to establish its quantitative performance.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 1. Blood Sample Collection (1 mL) s2 2. Add Internal Standard s1->s2 s3 3. Alkalinization (pH 10.4) s2->s3 s4 4. Liquid-Liquid Extraction (n-butyl chloride:ethyl acetate) s3->s4 s5 5. Evaporation to Dryness s4->s5 d1 6. Reconstitute & Add BSTFA s5->d1 d2 7. Heat at 70°C for 30 min d1->d2 a1 8. Injection into GC-MS d2->a1 a2 9. Chromatographic Separation a1->a2 a3 10. Mass Spectrometric Detection (Full Scan / SIM) a2->a3 p1 11. Peak Integration a3->p1 p2 12. Quantification vs. Calibration Curve p1->p2 p3 13. Reporting p2->p3

Caption: Experimental workflow for etonitazepyne identification.

Discussion

The proposed GC-MS method provides a comprehensive framework for the identification and quantification of etonitazepyne in whole blood. The liquid-liquid extraction procedure is designed to efficiently isolate the basic drug from the complex blood matrix. Derivatization with a silylating agent is a common and necessary step for many opioids to improve their volatility and prevent peak tailing during GC analysis.

The GC-MS parameters, including the column and temperature program, are selected to provide good chromatographic separation of etonitazepyne from other potential interferents. The use of both full scan and SIM modes allows for confident identification and sensitive quantification, respectively. The characteristic fragment ions for etonitazepyne (m/z 84, 107, 135) provide a basis for developing a specific SIM method.[1]

It is crucial to emphasize that this protocol must be thoroughly validated before implementation in routine casework. Validation should be performed in accordance with guidelines from relevant scientific working groups and should assess parameters such as selectivity, linearity, accuracy, precision, limit of detection, limit of quantification, and stability. The use of a deuterated internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

References

Synthesis of N-Pyrrolidino Etonitazene Reference Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-Pyrrolidino etonitazene (also known as etonitazepyne) reference standards. The synthesis of this potent synthetic opioid is intended for the preparation of analytical reference material for forensic, clinical, and research applications. This compound is a benzimidazole-derived opioid and its synthesis is analogous to that of other 2-benzylbenzimidazole compounds, such as etonitazene.[1][2] The following protocols are based on established synthetic routes for this class of compounds.

Chemical Data

CompoundIUPAC NameMolecular FormulaMolecular Weight
This compound2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazoleC22H26N4O3394.5 g/mol

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of a 2-benzyl-5-nitro-benzimidazole intermediate, followed by N-alkylation.

Part 1: Synthesis of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole (Intermediate)

This step involves the condensation of 4-nitro-1,2-phenylenediamine with 2-(4-ethoxyphenyl)acetonitrile.

Materials:

Procedure:

  • A solution of 2-(4-ethoxyphenyl)acetonitrile and ethanol is saturated with dry hydrogen chloride gas while stirring and cooling in an ice water bath.

  • The mixture is allowed to stand at room temperature for 12 hours.

  • This is then added to a suspension of 4-nitro-1,2-phenylenediamine in dioxane.

  • The reaction mixture is stirred at approximately 85°C for 24 hours, followed by refluxing for four hours.

  • While still hot, the mixture is acidified with a solution of ethyl acetate and hydrochloric acid.

  • The resulting hydrochloride salt of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole crystallizes out and is purified by recrystallization from dilute aqueous hydrochloric acid with the aid of animal charcoal.

  • The free base is obtained by the addition of aqueous ammonia and can be further purified by recrystallization from a mixture of dioxane and ligroin.

Part 2: Synthesis of this compound

This final step involves the N-alkylation of the benzimidazole (B57391) intermediate with 1-(2-chloroethyl)pyrrolidine (B1346828).

Materials:

  • 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole

  • Sodium ethylate

  • Ethanol

  • Dioxane

  • 1-(2-chloroethyl)pyrrolidine

Procedure:

  • A concentrated solution of sodium ethylate in ethanol is added dropwise to a solution of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole in dioxane at 60°C with stirring.

  • The sodium salt of the benzimidazole precipitates as fine yellow needles, which are then filtered and dried under vacuum.

  • To a suspension of this sodium salt in absolute dioxane, 1-(2-chloroethyl)pyrrolidine is added dropwise at 60°C.

  • The mixture is stirred for one hour at 60°C.

  • The sodium chloride formed is filtered off, and the filtrate is evaporated to yield the crude product.

  • Purification can be achieved by crystallization from a suitable solvent such as ether.

Analytical Characterization

The identification and confirmation of this compound require various analytical techniques.

Analytical MethodPurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification based on mass-to-charge ratio.[3]
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HRAM LC-MS/MS)Provides high-resolution mass data for unambiguous identification.[3]
Proton Nuclear Magnetic Resonance (¹H NMR) SpectroscopyConfirms the specific regio-isomer and overall structure.[3]
Fourier-Transform Infrared (FTIR) SpectroscopyProvides information on the functional groups present in the molecule.[3]

Synthesis Workflow

SynthesisWorkflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: N-Alkylation A 4-nitro-1,2-phenylenediamine C Condensation & Cyclization A->C B 2-(4-ethoxyphenyl)acetonitrile B->C D 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole C->D F N-Alkylation D->F Intermediate E 1-(2-chloroethyl)pyrrolidine E->F G This compound F->G Final Product

Caption: Synthetic pathway for this compound.

References

In-Vivo Efficacy and Safety Profile of Etonitazepyne in Sprague Dawley Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo pharmacological effects of etonitazepyne, a potent synthetic opioid of the 2-benzylbenzimidazole class, in Sprague Dawley rats. The following sections detail its analgesic properties, dose-dependent effects on catalepsy and body temperature, and provide standardized protocols for reproducible in-vivo assessment.

Quantitative Data Summary

The in-vivo effects of etonitazepyne have been characterized and compared to other well-established opioids. The data presented below summarizes key quantitative findings from studies in male Sprague Dawley rats.

Table 1: Comparative Potency of Etonitazepyne, Fentanyl, and Morphine in the Hot Plate Test

CompoundED₅₀ (mg/kg, s.c.)Potency Relative to MorphinePotency Relative to Fentanyl
Etonitazepyne 0.0017 [1][2]~2000x greater [1][2]~10x greater [1][2]
Fentanyl0.0209[1][2]~188x greater1x
Morphine3.940[1][2]1x~0.005x

Table 2: Dose-Dependent Effects of Etonitazepyne in Sprague Dawley Rats

EffectDose (mg/kg, s.c.)Observation
Antinociception Dose-dependentSignificant increase in withdrawal latency in the hot plate test.[3]
Catalepsy ED₅₀ = 0.00354[3]Induction of immobility, flattened body posture, and splayed limbs.[3]
Body Temperature 0.001 and 0.003Slight but significant increase 60 minutes post-injection.[3]
0.01Pronounced and sustained decrease in body temperature.[3]

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed studies for assessing the in-vivo effects of etonitazepyne in Sprague Dawley rats.

Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test

Objective: To evaluate the analgesic efficacy of etonitazepyne by measuring the latency to a thermal stimulus response.

Materials:

  • Male Sprague Dawley rats (300-400 g)[2]

  • Etonitazepyne solution (for subcutaneous injection)

  • Vehicle control (e.g., 10% DMSO in saline)[2]

  • Hot plate analgesia meter (set to 52°C)[2]

  • Syringes and needles for subcutaneous injection

  • Stopwatch

Procedure:

  • Acclimation: Allow rats to acclimate to the laboratory environment for at least one hour in their home cages before the experiment.[2]

  • Baseline Measurement: Determine the baseline hot plate latency for each rat prior to any injections. Place the rat on the hot plate and start the timer. Stop the timer as soon as the rat exhibits a hind paw lick or jump. A cut-off time of 45 seconds should be employed to prevent tissue damage.[2]

  • Drug Administration: Administer etonitazepyne subcutaneously (s.c.) at the desired doses (e.g., 0.0003–0.010 mg/kg) or vehicle control into the lower back between the hips.[2]

  • Post-Injection Measurements: Measure the hot plate latency at predetermined time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes).[2]

  • Data Analysis: Record the latency at each time point. The data can be used to determine the dose-response relationship and calculate the ED₅₀.

Protocol 2: Evaluation of Catalepsy

Objective: To assess the cataleptic effects of etonitazepyne.

Materials:

  • Male Sprague Dawley rats (300-400 g)[2]

  • Etonitazepyne solution (for subcutaneous injection)

  • Vehicle control

  • Elevated horizontal bar

  • Stopwatch

Procedure:

  • Acclimation and Drug Administration: Follow steps 1 and 3 from Protocol 1.

  • Catalepsy Assessment: At specified time points post-injection, gently place the rat's forepaws on an elevated horizontal bar.

  • Scoring: Catalepsy is typically scored based on the time the rat maintains this unnatural posture. A common scoring system involves observing for overt symptoms such as immobility, flattened body posture, and splayed limbs.[3] The duration of immobility is recorded.

  • Data Analysis: The catalepsy scores are analyzed to determine the dose-dependent effects and the ED₅₀ for catalepsy induction.[3]

Protocol 3: Measurement of Body Temperature

Objective: To determine the effect of etonitazepyne on core body temperature.

Materials:

  • Male Sprague Dawley rats (300-400 g) with surgically implanted temperature transponders.[2]

  • Etonitazepyne solution (for subcutaneous injection)

  • Vehicle control

  • Hand-held reader for temperature transponders

Procedure:

  • Acclimation and Drug Administration: Follow steps 1 and 3 from Protocol 1.

  • Baseline Temperature: Record the baseline body temperature of each rat before drug administration.

  • Post-Injection Temperature Monitoring: At the designated time points post-injection, measure the body temperature using the hand-held reader.[2]

  • Data Analysis: Analyze the changes in body temperature from baseline at each dose and time point to determine if the effect is hyperthermic or hypothermic.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the in-vivo study of etonitazepyne.

Etonitazepyne_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etonitazepyne Etonitazepyne MOR μ-Opioid Receptor (MOR) Etonitazepyne->MOR Binds with high affinity (Ki = 4.09 nM) Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia Leads to Experimental_Workflow cluster_measurements Post-Dose Measurements (15, 30, 60, 120, 240 min) start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation baseline Baseline Measurements (Hot Plate, Body Temp, etc.) acclimation->baseline drug_admin Drug Administration (Etonitazepyne or Vehicle, s.c.) baseline->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate catalepsy Catalepsy Score drug_admin->catalepsy body_temp Body Temperature drug_admin->body_temp data_analysis Data Analysis (ED₅₀ Calculation, etc.) hot_plate->data_analysis catalepsy->data_analysis body_temp->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Assessing Etonitazepyne Potency with the Hot Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonitazepyne, a potent 2-benzylbenzimidazole derivative, is a synthetic opioid with significant analgesic properties. Its primary mechanism of action is through agonism of the µ-opioid receptor (MOR).[1][2][3] The hot plate test is a widely utilized and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents.[4] This document provides a detailed protocol for utilizing the hot plate test to determine the potency of etonitazepyne, presenting comparative data and outlining the underlying signaling pathway.

Quantitative Data Summary

The analgesic potency of etonitazepyne has been quantified and compared to other well-known opioids using the hot plate test in male Sprague-Dawley rats. The data clearly demonstrates the high potency of etonitazepyne.

CompoundED50 (mg/kg, s.c.)Relative Potency vs. MorphineRelative Potency vs. Fentanyl
Etonitazepyne 0.0017 [1][2][3]~2318x~12x
Fentanyl0.0209[1][2][3]~188x1x
Morphine3.940[1][2][3]1x~0.005x

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. In this context, it is the dose required to produce a significant analgesic effect. s.c.: Subcutaneous administration.

Experimental Protocol: Hot Plate Test

This protocol is designed for assessing the antinociceptive effects of etonitazepyne in Sprague-Dawley rats.

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are commonly used.[1][5]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]

  • Allow for an acclimation period of at least 3-5 days before testing.

2. Apparatus:

  • A commercial hot plate apparatus with a surface temperature that can be precisely maintained.

  • A transparent Plexiglas cylinder (e.g., 20 cm in diameter, 25 cm in height) to confine the rat to the heated surface.[4][6]

3. Procedure:

  • Habituation: On the day prior to testing, habituate the animals to the testing room and the apparatus (with the plate at room temperature) for a defined period (e.g., 15-30 minutes) to reduce stress-induced responses.[5][7]

  • Baseline Latency: On the day of the experiment, determine the baseline response latency for each rat by placing it on the hot plate, which is maintained at a constant temperature (typically between 52-55°C).[8][9][10] Start a timer immediately.

  • Endpoint: The latency is the time (in seconds) it takes for the animal to exhibit a clear pain response, such as licking a hind paw or jumping.[2][4] Hind paw licking is a reliable endpoint.[2]

  • Cut-off Time: To prevent tissue damage, a cut-off time must be established (e.g., 45 or 60 seconds).[2] If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Drug Administration: Administer etonitazepyne, a vehicle control, or a reference compound (e.g., morphine, fentanyl) subcutaneously.[1][2] Doses should be selected to establish a dose-response curve.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described above.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • The ED50 value is then determined from the dose-response curve by non-linear regression analysis.[2]

4. Dosing Information from Literature:

  • The study that determined the ED50 of etonitazepyne used subcutaneous administration in male Sprague-Dawley rats.[1][2]

Mandatory Visualizations

Hot_Plate_Workflow Experimental Workflow for Hot Plate Test cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis Animal_Acclimation Animal Acclimation (3-5 days) Habituation Habituation to Apparatus (Day before testing) Animal_Acclimation->Habituation Baseline Measure Baseline Latency (Hot Plate at 52-55°C) Drug_Admin Administer Compound (Etonitazepyne, Vehicle, etc.) Baseline->Drug_Admin Post_Drug Measure Post-Drug Latency (At various time points) Drug_Admin->Post_Drug Calculate_MPE Calculate %MPE Post_Drug->Calculate_MPE ED50 Determine ED50 Value Calculate_MPE->ED50

Caption: Workflow of the hot plate test for analgesic assessment.

Opioid_Signaling_Pathway μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Etonitazepyne Etonitazepyne MOR μ-Opioid Receptor (MOR) Etonitazepyne->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Simplified µ-opioid receptor signaling cascade.

Mechanism of Action: µ-Opioid Receptor Signaling

Etonitazepyne exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] The binding of etonitazepyne to the MOR initiates a cascade of intracellular events:

  • G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o), causing its dissociation into Gαi/o and Gβγ subunits.[11][12]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[11]

  • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It inhibits presynaptic N-type voltage-gated calcium channels, which reduces neurotransmitter release from nociceptive neurons. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to hyperpolarization and a decrease in neuronal excitability.[13]

The culmination of these actions is a reduction in the transmission of pain signals, resulting in analgesia.

References

Application Notes and Protocols for the Forensic Analysis of N-Pyrrolidino Etonitazene in Postmortem Cases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent novel synthetic opioid of the 2-benzylbenzimidazole class that has emerged on the illicit drug market.[1][2][3] Its high potency, estimated to be approximately ten times that of fentanyl and 2,000 times that of morphine, presents a significant public health concern and a challenge for forensic toxicologists.[1] This document provides detailed application notes and protocols for the forensic analysis of this compound in postmortem specimens, summarizing quantitative data from case reports and outlining detailed experimental procedures.

Recent forensic casework has identified this compound in numerous overdose fatalities, often in combination with other substances.[1][4][5] The low concentrations typically detected in postmortem samples necessitate highly sensitive and specific analytical methods for accurate identification and quantification.[1][4]

Quantitative Data from Postmortem Cases

The following tables summarize the reported concentrations of this compound in postmortem blood samples from various forensic case series. These values highlight the low ng/mL concentrations typically observed, underscoring the compound's high potency.

Table 1: Summary of Postmortem Blood Concentrations of this compound

Number of CasesMean Concentration (ng/mL)Median Concentration (ng/mL)Concentration Range (ng/mL)Reference
152.5 ± 1.92.20.3 - 8.3 (excluding one case at 25)[1]
132.5 ± 2.0Not Reported0.3 - 25[4]
21Not Reported2.2Not Reported[5][6]

Table 2: Demographics from a Postmortem Case Series (n=21)

ParameterValueReference
Age Range16 - 61 years[1]
Mean Age41 ± 13 years[1]
Co-occurring SubstancesFentanyl, NPS Benzodiazepines (e.g., flualprazolam), Methamphetamine[1][3]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the detection and quantification of this compound in biological specimens.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from whole blood prior to LC-MS/MS analysis.

Materials:

  • Whole blood specimen

  • Borax (B76245) buffer (10 mM, pH 10.4)

  • Extraction solvent (70:30 n-butyl chloride/ethyl acetate)

  • Centrifuge tubes

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 0.5 mL of the whole blood specimen into a centrifuge tube.

  • Add 1 mL of 10 mM borax buffer (pH 10.4).

  • Vortex to mix.

  • Add 3 mL of the extraction solvent (70:30 n-butyl chloride/ethyl acetate).

  • Cap and vortex for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex to mix and transfer to an autosampler vial for analysis.

Protocol 2: Instrumental Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and specific method for the quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Quadrupole Mass Spectrometer (LC-QQQ-MS)

LC Parameters:

  • Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in methanol[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 30°C[1]

  • Gradient Elution: A suitable gradient should be developed to ensure separation from other analytes.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions for this compound (Precursor Ion > Product Ions):

    • 395.2 > 135.1 (Quantification)[1]

    • 395.2 > 107.0 (Qualifier)[1]

    • 395.2 > 98.0 (Qualifier)[1]

Quantification Approach:

  • A standard addition approach is recommended for accurate quantification in postmortem matrices due to potential matrix effects.[1] This involves fortifying replicate aliquots of the case sample with known amounts of a certified reference standard of this compound.

Visualizations

The following diagrams illustrate the key workflows and pathways involved in the forensic analysis of this compound.

Forensic_Analysis_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Receipt Sample Receipt (e.g., Postmortem Blood) Accessioning Accessioning & Case File Creation Sample_Receipt->Accessioning Screening Initial Screening (e.g., LC-QTOF-MS) Accessioning->Screening Confirmation Confirmation & Quantification (LC-QQQ-MS) Screening->Confirmation Data_Review Data Review & Interpretation Confirmation->Data_Review Reporting Final Report Generation Data_Review->Reporting Archiving Sample & Data Archiving Reporting->Archiving

General workflow for the forensic analysis of this compound.

Sample_Preparation_Protocol Start Start: 0.5 mL Whole Blood Add_Buffer Add 1 mL Borax Buffer (pH 10.4) Start->Add_Buffer Vortex1 Vortex Add_Buffer->Vortex1 Add_Solvent Add 3 mL Extraction Solvent (70:30 n-butyl chloride/ethyl acetate) Vortex1->Add_Solvent Vortex2 Vortex for 10 min Add_Solvent->Vortex2 Centrifuge Centrifuge at 3500 rpm for 10 min Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Detailed sample preparation protocol using liquid-liquid extraction.

Discussion

The analytical methods presented provide a robust framework for the identification and quantification of this compound in postmortem investigations. Given the high potency of this compound, laboratories should ensure their methods have sufficient sensitivity to detect concentrations in the low to sub-ng/mL range. The use of a standard addition for quantification is crucial to mitigate potential matrix effects inherent in postmortem specimens. As with other novel psychoactive substances, the toxicological interpretation of this compound concentrations should be made in the context of the full case history, including scene findings and the presence of other drugs.

References

Application Notes and Protocols for Cell-Based Assays to Determine Etonitazepyne Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonitazepyne (N-pyrrolidino etonitazene) is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene.[1] Its high affinity and efficacy at the µ-opioid receptor (MOR) necessitate robust and reliable methods for characterizing its functional activity.[2][3] These application notes provide detailed protocols for key cell-based assays to quantify the functional effects of etonitazepyne, including G-protein activation, β-arrestin recruitment, and downstream signaling. Understanding these pathways is critical for drug development, risk assessment, and forensic analysis.

Etonitazepyne is a full and potent agonist at the µ-opioid receptor.[4] In vitro studies have demonstrated its high potency in activating MOR, often exceeding that of fentanyl and morphine.[2][3][5] This document outlines the methodologies for three critical assays: the [³⁵S]GTPγS binding assay to measure G-protein coupling, the β-arrestin recruitment assay to assess a key regulatory and signaling pathway, and the cAMP inhibition assay to quantify the modulation of a crucial second messenger.

Data Presentation: Quantitative Functional Activity of Etonitazepyne

The following table summarizes the in vitro functional potency and efficacy of etonitazepyne in comparison to other well-characterized opioids.

CompoundAssayReceptorCell Line/SystemEC₅₀ (nM)Emax (%)Reference
Etonitazepyne [³⁵S]GTPγSµ-opioidRat Brain Membranes8.47 ± 0.8198.4 ± 6.7[4]
Etonitazepyne β-arrestin 2 Recruitmentµ-opioidCHO-K10.348 (0.137–0.876)-[5]
Etonitazepyne β-arrestin 2 Recruitmentµ-opioid-3.06 (2.19–4.26)-[4]
Etonitazepyne β-arrestin 2 Recruitmentµ-opioid-5.12 (3.5–7.4)-[4]
Etonitazepyne cAMP Inhibition (Forskolin-stimulated)µ-opioid-0.222 (0.157–0.319)-[4]
Fentanyl[³⁵S]GTPγSµ-opioidRat Brain Membranes--[4]
Fentanylβ-arrestin 2 Recruitmentµ-opioidCHO-K114.9 (10.6–21.0)-[5]
Morphineβ-arrestin 2 Recruitmentµ-opioidCHO-K1290 (132–668)-[5]

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Cascade

Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist such as etonitazepyne initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is responsible for the primary analgesic effects, while the β-arrestin pathway is involved in receptor desensitization and can also mediate certain side effects.[6]

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation cAMP cAMP Etonitazepyne Etonitazepyne Etonitazepyne->MOR Binding G_alpha->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Analgesia, Respiratory Depression PKA->Cellular_Response Downstream Effects beta_arrestin β-Arrestin Cellular_Response_Arrestin Receptor Internalization, Side Effects beta_arrestin->Cellular_Response_Arrestin Signaling & Desensitization MOR_p Phosphorylated MOR MOR_p->beta_arrestin Recruitment

Caption: µ-Opioid Receptor Signaling Pathways.

Experimental Workflow for Functional Assays

The general workflow for assessing the functional activity of etonitazepyne involves preparing the biological system (cells or membranes), incubating with the compound, and then detecting the specific signaling event.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hMOR) Incubation Incubate Cells/Membranes with Compound Cell_Culture->Incubation Membrane_Prep Membrane Preparation (for GTPγS assay) Membrane_Prep->Incubation Compound_Prep Prepare Etonitazepyne Serial Dilutions Compound_Prep->Incubation GTP_Detection Measure [³⁵S]GTPγS Incorporation Incubation->GTP_Detection Arrestin_Detection Measure Reporter Signal (e.g., Luminescence) Incubation->Arrestin_Detection cAMP_Detection Measure cAMP Levels (e.g., HTRF, ELISA) Incubation->cAMP_Detection Curve_Fitting Non-linear Regression (Dose-Response Curve) GTP_Detection->Curve_Fitting Arrestin_Detection->Curve_Fitting Curve_fitting Curve_fitting cAMP_Detection->Curve_fitting Parameter_Calc Calculate EC₅₀ and Emax Curve_Fitting->Parameter_Calc

Caption: General Experimental Workflow.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.[7]

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).

  • Cell membranes prepared from the above cells.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP (Guanosine 5'-diphosphate).

  • Etonitazepyne and reference agonists (e.g., DAMGO).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture hMOR-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing 10-20 µg of membrane protein.

    • Add 25 µL of various concentrations of etonitazepyne or reference agonist.

    • Add 25 µL of assay buffer containing GDP (final concentration ~10 µM).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

    • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[8][9] The following is a general protocol based on the PathHunter® assay principle.

Materials:

  • CHO-K1 or HEK293 cells co-expressing hMOR tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Cell culture medium and supplements.

  • Etonitazepyne and reference agonists.

  • PathHunter® detection reagents (Galacton Star® substrate).

  • Luminometer.

Protocol:

  • Cell Culture and Plating:

    • Culture the engineered cells according to the supplier's instructions.

    • Plate the cells in a 96-well or 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Prepare serial dilutions of etonitazepyne and reference agonists in assay buffer.

    • Remove the cell culture medium from the wells.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Detection and Analysis:

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of Gαi/o protein activation.[10]

Materials:

  • CHO-K1 or HEK293 cells expressing hMOR.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Etonitazepyne and reference agonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Plate reader compatible with the chosen detection method.

Protocol:

  • Cell Culture and Plating:

    • Plate hMOR-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of etonitazepyne or reference agonist for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of agonist that inhibits 50% of the forskolin-induced cAMP production) and the maximal inhibition (Imax).

Conclusion

The provided protocols and data offer a comprehensive framework for researchers to investigate the functional activity of etonitazepyne. These cell-based assays are essential tools for characterizing the pharmacological profile of novel synthetic opioids, enabling a better understanding of their potency, efficacy, and potential for biased signaling. Consistent and standardized application of these methods will contribute to a more complete picture of the risks associated with this and other emerging psychoactive substances.

References

Application Notes and Protocols for the Analysis of N-Pyrrolidino Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of N-Pyrrolidino etonitazene, a potent novel synthetic opioid, in biological matrices. The following protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to assist laboratories in developing and validating robust analytical workflows. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with additional considerations for Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as etonitazepyne, is a highly potent benzimidazole-derived opioid that has emerged as a significant public health concern.[1] Due to its high potency, concentrations in biological samples, such as blood and urine, are often very low, necessitating sensitive and specific analytical methods for detection and quantification.[2] Effective sample preparation is a critical step to remove matrix interferences, concentrate the analyte, and ensure accurate and reliable results.[3][4] This document outlines three common extraction techniques applicable to the analysis of this compound.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the matrix type, required limit of detection, sample throughput, and available resources. Below is a summary of quantitative data for LLE and SPE techniques specifically applied to this compound analysis in blood.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 87%84%
Matrix Effects 139%87%
Process Efficiency 122%73%
Data sourced from the NPS Discovery Toolkit on this compound.[1]

Note: While a specific QuEChERS protocol for this compound is not extensively documented in the literature, its successful application for other opioids and novel psychoactive substances (NPS) in various biological matrices suggests its potential utility.[1][5][6] The protocol provided below is an adapted method based on established QuEChERS procedures for related compounds.

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. It is a versatile technique suitable for a wide range of analytes and matrices.

Protocol:

  • Sample Aliquoting: Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a clean centrifuge tube.[1]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., fentanyl-D5) to the sample.[1]

  • pH Adjustment: Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.[1][6] This step is crucial for ensuring the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.

  • Extraction: Add 3 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).[1][6]

  • Mixing: Cap the tube and rotate for 10 minutes to ensure thorough mixing and analyte transfer to the organic phase.[1]

  • Centrifugation: Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube. Techniques like freeze-pouring can aid in this step.[1]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C (at 10 psi).[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample 0.5 mL Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Borax Buffer (pH 10.4) Add_IS->Add_Buffer Vortex1 Vortex Add_Buffer->Vortex1 Add_Solvent Add n-butyl chloride: ethyl acetate (70:30) Vortex1->Add_Solvent Rotate Rotate 10 min Add_Solvent->Rotate Centrifuge Centrifuge 4600 rpm, 15 min Rotate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Transfer_Vial Transfer to Vial Reconstitute->Transfer_Vial LCMS_Analysis LC-MS/MS Analysis Transfer_Vial->LCMS_Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent material to selectively adsorb the analyte of interest from the sample matrix. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

Protocol:

  • Sample Pre-treatment:

    • Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a centrifuge tube.[1]

    • Add an appropriate internal standard (e.g., fentanyl-D5).[1]

    • Add 3 mL of phosphate (B84403) buffer (0.1 M, pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.[1]

  • SPE Cartridge Conditioning:

    • Use a UCT Clean Screen® (130 mg, 3 mL) or equivalent mixed-mode SPE cartridge.[1]

    • Condition the cartridge sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 1 mL of phosphate buffer (0.1 M, pH 6).[1]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with 3 mL of deionized water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol to remove interfering substances.[1]

    • Dry the cartridge thoroughly for 5 minutes under vacuum or positive pressure.[1]

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C (at 10 psi).[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation Sample 0.5 mL Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Phosphate Buffer (pH 6) Add_IS->Add_Buffer Vortex_Centrifuge Vortex & Centrifuge Add_Buffer->Vortex_Centrifuge Condition Condition Cartridge (MeOH, H2O, Buffer) Load Load Sample Condition->Load Wash Wash Cartridge (H2O, Acetic Acid, MeOH) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Transfer_Vial Transfer to Vial Reconstitute->Transfer_Vial LCMS_Analysis LC-MS/MS Analysis Transfer_Vial->LCMS_Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Adapted QuEChERS Method

The QuEChERS method involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. This adapted protocol is based on methodologies successfully applied to other opioids in whole blood.[1][5][6]

Protocol:

  • Sample Aliquoting and Internal Standard Addition:

    • Place 1 mL of the biological sample (e.g., whole blood) into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add an appropriate internal standard.

  • Extraction and Partitioning:

    • Add 2 mL of acetonitrile to the sample.

    • Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium acetate).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis_prep Analysis Preparation Sample 1 mL Sample + Internal Standard Add_ACN_Salts Add Acetonitrile & QuEChERS Salts Sample->Add_ACN_Salts Vortex1 Vortex 1 min Add_ACN_Salts->Vortex1 Centrifuge1 Centrifuge 10 min Vortex1->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex2 Vortex 30 sec Add_dSPE->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Transfer_Supernatant2 Transfer Supernatant Centrifuge2->Transfer_Supernatant2 Evaporate Evaporate to Dryness Transfer_Supernatant2->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Adapted QuEChERS Workflow.

Considerations for GC-MS Analysis

While LC-MS/MS is often the preferred method for the analysis of this compound due to its sensitivity and specificity, GC-MS can also be a valuable tool.[7][8]

Without Derivatization: Some studies have shown that certain nitazene (B13437292) analogs can be analyzed by GC-MS without derivatization.[7] However, the thermal stability and volatility of this compound should be carefully evaluated to ensure it does not degrade in the GC inlet.

With Derivatization: For compounds with polar functional groups or poor thermal stability, derivatization can improve chromatographic performance and sensitivity. Silylation is a common derivatization technique for opioids that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

A general silylation procedure that could be adapted for this compound is as follows:

  • After the evaporation step in the LLE, SPE, or QuEChERS protocol, ensure the sample extract is completely dry.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to allow the derivatization reaction to complete.

  • Cool the sample to room temperature before injection into the GC-MS.

It is crucial to optimize the derivatization conditions (reagent, temperature, and time) for this compound to ensure complete reaction and avoid the formation of degradation products.

Conclusion

The successful analysis of this compound in biological matrices relies heavily on the implementation of a robust and efficient sample preparation method. This document provides detailed protocols for LLE, SPE, and an adapted QuEChERS method, along with quantitative data to aid in method selection. The choice of the most appropriate technique will depend on the specific requirements of the laboratory and the analytical objectives. All methods should be thoroughly validated to ensure they meet the required performance criteria for forensic and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Analysis of N-Pyrrolidino Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of N-Pyrrolidino etonitazene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[2] Given the high potency and typically low concentrations of this compound in biological samples, mitigating matrix effects is critical for accurate analysis.[3]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: The most significant source of matrix effects in biological samples like blood, plasma, and urine are phospholipids (B1166683) from cell membranes.[4] These molecules are often co-extracted with the analyte of interest and can co-elute during chromatographic separation, causing ion suppression.[2] Other endogenous components, such as salts, proteins, and metabolites, can also contribute to matrix effects.[5]

Q3: How can I minimize or eliminate matrix effects in my this compound analysis?

A3: A multi-faceted approach is recommended to minimize matrix effects:

  • Effective Sample Preparation: Implementing a robust sample cleanup procedure is the most crucial step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components is essential. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.[6] When a specific SIL-IS for this compound is unavailable, a structurally similar compound, such as fentanyl-d5, can be used.[7]

Q4: I am observing ion enhancement instead of suppression. What could be the cause?

A4: Ion enhancement, while less common than suppression, has been observed in the analysis of nitazene (B13437292) analogs.[8][9] This phenomenon can occur when co-eluting matrix components improve the ionization efficiency of the analyte. The exact mechanism can be complex but may involve the co-eluting species altering the surface tension of the ESI droplets or facilitating the transfer of protons to the analyte. Troubleshooting ion enhancement involves similar strategies to addressing ion suppression, such as improving sample cleanup and optimizing chromatography to separate the analyte from the enhancing components.

Troubleshooting Guides

Issue 1: Poor recovery and significant matrix effects observed.

This is a common issue stemming from inadequate sample preparation. Below is a comparison of two common extraction techniques for this compound from blood, along with detailed protocols.

Data Presentation: Comparison of Sample Preparation Techniques for this compound in Blood

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 87%84%
Matrix Effects 139% (Ion Enhancement)87% (Ion Suppression)
Process Efficiency 122%73%

Experimental Protocols:

1. Liquid-Liquid Extraction (LLE) Protocol [10]

This protocol is designed for the extraction of this compound from 0.5 mL of a biological sample (e.g., blood, urine).

  • Reagents:

    • Borax buffer (10 mM, pH 10.4)

    • Extraction solvent: n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v)

    • Internal standard solution (e.g., fentanyl-d5)

    • Reconstitution solution (e.g., initial mobile phase conditions)

  • Procedure:

    • Aliquot 0.5 mL of the sample into a clean centrifuge tube.

    • Add the internal standard.

    • Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.

    • Add 3 mL of the extraction solvent (n-butyl chloride:ethyl acetate, 70:30 v/v).

    • Cap the tube and rotate for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.

    • Transfer the organic supernatant to a clean tube. A freeze-pour technique can be effective here.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in a suitable volume of the reconstitution solution for LC-MS/MS analysis.

    • Transfer the reconstituted sample to an autosampler vial.

2. Solid-Phase Extraction (SPE) Protocol

This protocol provides a more rigorous cleanup and is suitable for complex matrices.

  • Reagents and Materials:

    • UCT Clean Screen® SPE cartridges (130 mg, 3 mL) or equivalent

    • Phosphate (B84403) buffer (0.1 M, pH 6)

    • Methanol (MeOH)

    • Deionized water

    • Acetic acid (0.1 M)

    • Elution solvent: ethyl acetate, acetonitrile, and ammonium (B1175870) hydroxide (B78521) (78:20:2, v/v/v)

    • Internal standard solution (e.g., fentanyl-d5)

    • Reconstitution solution

  • Procedure:

    • Aliquot 0.5 mL of the sample into a centrifuge tube.

    • Add the internal standard.

    • Add 3 mL of phosphate buffer (0.1 M, pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.

    • Condition the SPE cartridge:

      • 3 mL Methanol

      • 3 mL Deionized water

      • 1 mL Phosphate buffer (0.1 M, pH 6)

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge:

      • 3 mL Deionized water

      • 1 mL Acetic acid (0.1 M)

      • 3 mL Methanol

      • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte:

      • Add 1 mL of the elution solvent and collect the eluate. Repeat this step for a total of two elutions.

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of the reconstitution solution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Workflow for Matrix Effects

If you are still experiencing issues with matrix effects after optimizing your sample preparation, the following workflow can help identify and resolve the problem.

MatrixEffectTroubleshooting start Significant Matrix Effect Observed (Ion Suppression or Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a suitable SIL-IS. If unavailable, use a structural analog. check_is->implement_is No optimize_chrom Optimize Chromatographic Separation check_is->optimize_chrom Yes implement_is->optimize_chrom modify_gradient Modify Gradient Profile (slower gradient to improve separation) optimize_chrom->modify_gradient change_column Change Analytical Column (e.g., different stationary phase like Phenyl-Hexyl) optimize_chrom->change_column adjust_mobile_phase Adjust Mobile Phase pH or Additives (e.g., formic acid, ammonium formate) optimize_chrom->adjust_mobile_phase evaluate_sample_prep Re-evaluate Sample Preparation modify_gradient->evaluate_sample_prep change_column->evaluate_sample_prep adjust_mobile_phase->evaluate_sample_prep try_alternative_prep Try an alternative sample prep method (e.g., switch from LLE to SPE or use phospholipid removal plates) evaluate_sample_prep->try_alternative_prep dilute_sample Dilute the Sample (if analyte concentration allows) evaluate_sample_prep->dilute_sample end Matrix Effect Mitigated try_alternative_prep->end dilute_sample->end

Troubleshooting workflow for matrix effects.

This compound Signaling Pathway

This compound is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[11][12] Its activation initiates a signaling cascade that leads to analgesic effects but also severe respiratory depression.[12]

NPyrrolidinoEtonitazeneSignaling cluster_cell Neuron cluster_effects Downstream Effects NPE N-Pyrrolidino Etonitazene MOR μ-Opioid Receptor (MOR) NPE->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Reduces Neurotransmitter Release K_channel->Analgesia Leads to Hyperpolarization Resp_Dep Respiratory Depression Beta_arrestin->Resp_Dep Contributes to

Simplified MOR signaling by this compound.

References

Preventing degradation of N-Pyrrolidino etonitazene samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of N-Pyrrolidino etonitazene samples to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound samples?

A1: Based on the chemical structure of this compound, which contains a benzimidazole (B57391) core, the primary factors contributing to degradation are exposure to light (photodegradation), moisture (hydrolysis), and high temperatures (thermal degradation). Benzimidazole compounds are known to be sensitive to these conditions.[1][2][3]

Q2: What is the recommended temperature for storing this compound samples?

A2: For long-term storage, it is recommended to store this compound samples at or below -20°C in a tightly sealed container. For short-term storage, refrigeration at 2-8°C is advisable. Studies on other novel synthetic opioids have shown that refrigerated or frozen storage significantly improves stability compared to room temperature.[4][5]

Q3: How should I handle this compound solutions?

A3: this compound solutions, particularly in solvents like ethanol, can be susceptible to photodegradation.[1][2] It is crucial to prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Solutions should be stored at refrigerated or frozen temperatures when not in use.

Q4: Are there any specific pH conditions to avoid when working with this compound?

A4: Yes, alkaline conditions should be avoided. Studies on similar benzimidazole compounds have shown that they can be almost completely degraded in alkaline solutions, with the degradation rate being temperature-dependent.[1] Acidic conditions (e.g., 0.1M HCl) have been shown to provide better stability for some benzimidazoles, even at elevated temperatures.[1]

Q5: How can I monitor the purity and detect degradation of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of benzimidazole derivatives and separating potential degradation products.[6] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent experimental results. Sample degradation due to improper storage.- Review storage conditions. Ensure samples are stored at ≤ -20°C, protected from light, and in a dry environment.- Perform a purity check using HPLC.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Protect samples and solutions from light exposure.- Avoid high temperatures and alkaline conditions during sample preparation and analysis.- Use LC-MS to identify the structure of the degradation products.
Discoloration or change in the physical appearance of the solid sample. Potential degradation due to light or air exposure.- Store solid samples in a desiccator in the dark.- Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.
Precipitation of the compound from a solution upon storage. - The storage solvent may not be optimal, or the concentration is too high.- The compound may be adsorbing to the container surface.- Visually inspect for solid material.- Consider using silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Sample Preparation:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.[6]

  • Photodegradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines. Keep a control sample in the dark.[1][6]

3. Analysis:

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general approach to developing an HPLC method to separate the parent compound from its degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-350 nm).

  • Injection Volume: 10-20 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent drug from its degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Monitor Degradation base->hplc Monitor Degradation oxidation->hplc Monitor Degradation thermal->hplc Monitor Degradation photo->hplc Monitor Degradation lcms LC-MS Identification hplc->lcms Identify Products

Caption: Workflow for conducting forced degradation studies.

troubleshooting_flow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_test Perform Purity Analysis (HPLC) check_storage->purity_test degradation_suspected Degradation Suspected purity_test->degradation_suspected implement_controls Implement Stricter Controls: - Store at ≤ -20°C - Use amber vials - Store in desiccator degradation_suspected->implement_controls Yes further_investigation Further Investigation Needed (e.g., sample source, experimental design) degradation_suspected->further_investigation No retest Re-run Experiment implement_controls->retest results_ok Results Consistent? retest->results_ok end Problem Resolved results_ok->end Yes results_ok->further_investigation No

Caption: A logical flow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimizing Chromatographic Separation of Nitazene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of nitazene (B13437292) analogues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of nitazene analogues.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the basic nitazene analogues and acidic silanols on the column stationary phase.- Use a column with a highly deactivated stationary phase (e.g., end-capped C18 or a biphenyl (B1667301) phase).[1][2] - Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape.[3] - Ensure the sample solvent is compatible with the mobile phase.[4]
Inadequate Separation of Positional Isomers (e.g., Isotonitazene and Protonitazene) Insufficient column selectivity for closely related structures.- Employ a biphenyl stationary phase, which has been shown to provide baseline separation of these isomers.[1][2] - Optimize the mobile phase gradient and temperature to enhance resolution.[1] - A slower, more shallow gradient can improve the separation of closely eluting compounds.[5]
Low Signal Intensity or Poor Sensitivity Ion suppression in the mass spectrometer source due to matrix effects or high concentrations of co-eluting compounds.- Implement a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2][6] - Dilute the sample to reduce the concentration of matrix components. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analytes.
Retention Time Drifting Inconsistent mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed.[7][8] - Use a column oven to maintain a stable temperature.[7][9] - Allow for adequate column equilibration time between injections.[8]
Carryover of Analytes in Blank Injections Adsorption of the highly potent nitazene analogues onto surfaces in the injection system or column.- Use a strong needle wash solvent that is effective at solubilizing the nitazene analogues. - Inject blanks between high-concentration samples to monitor for carryover. - If carryover persists, cleaning of the autosampler and injection port may be necessary.
No Peaks Detected Issues with sample injection, detector settings, or sample stability.- Verify the injection volume and ensure the autosampler is functioning correctly.[7] - Confirm that the mass spectrometer is in the correct acquisition mode (e.g., MRM) and that the transitions for the target analytes are correctly defined.[6] - Investigate the stability of nitazene analogues in the prepared samples, as some may be prone to degradation.[10]

Frequently Asked Questions (FAQs)

1. What is the most effective type of chromatography for separating nitazene analogues?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of nitazene analogues.[1][6][11][12][13] This method offers the high sensitivity and selectivity required for detecting these potent compounds in complex matrices. Both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS can be used, with LC-MS/MS often being preferred for its ability to analyze thermally labile compounds and provide molecular weight information.[13]

2. Which stationary phase is recommended for the separation of nitazene analogues?

Both C18 and biphenyl stationary phases have been successfully used for the chromatographic separation of nitazene analogues.[1][2][12] A biphenyl column has been shown to be particularly effective for resolving critical positional isomers like isotonitazene and protonitazene.[1][2]

3. How can I differentiate between positional isomers of nitazenes?

While chromatographic separation is key, mass spectrometry can also aid in differentiation. Although electron ionization mass spectra can be similar for isomers, product ion spectra from tandem mass spectrometry (LC-MS/MS) can reveal characteristic fragment ions that allow for their distinction.[11]

4. What are the typical limits of detection (LOD) and quantification (LOQ) for nitazene analogues in biological samples?

Validated LC-MS/MS methods have achieved LODs as low as 0.01 nM and LOQs of 0.5 ng/mL for various nitazene analogues in whole blood.[1][6][14] These low detection limits are crucial due to the high potency of these compounds.

5. What sample preparation techniques are recommended for analyzing nitazenes in biological matrices?

Commonly used sample preparation techniques include basic liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][6] More recent high-throughput methods like liquid-phase microextraction have also been successfully employed.[1] The goal of sample preparation is to remove matrix interferences that can cause ion suppression and to concentrate the analytes.

Experimental Protocols

General LC-MS/MS Method for Nitazene Analogues

This protocol is a generalized procedure based on published methods.[1][6][12][14]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., whole blood), add an internal standard.

  • Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9).

  • Add an organic extraction solvent (e.g., n-butyl chloride).

  • Vortex and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 or biphenyl analytical column (e.g., 2.1 mm I.D. x 100 mm, 1.7 µm).[2][12]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A suitable gradient to separate the analytes of interest (e.g., a 5.5-minute gradient).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 60°C.[1]

  • Injection Volume: 4 µL.[1]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive mode.[1][11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][6]

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each nitazene analogue and internal standard.

Data Presentation

Table 1: Example Chromatographic and Mass Spectrometric Data for Selected Nitazene Analogues

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
5-amino isotonitazene1.21Data not availableData not available
4'-hydroxy nitazene1.79Data not availableData not available
Metonitazene4.57Data not availableData not available
Flunitazene4.74Data not availableData not available
Etonitazene5.76Data not availableData not available
Clonitazene5.98Data not availableData not available
Isotonitazene6.34Data not availableData not available
N-desethyl isotonitazene6.45Data not availableData not available
Protonitazene6.69Data not availableData not available
Retention times are examples from a specific method and will vary based on the chromatographic conditions used.[10][14]

Table 2: Method Validation Parameters for Nitazene Analogues in Whole Blood

ParameterValue
Calibration Range0.5–50 ng/mL (most analytes)[6][14]
Limit of Detection (LOD)0.1 ng/mL[6][14]
Limit of Quantitation (LOQ)0.5 ng/mL[6][14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of nitazene analogues.

Troubleshooting_Logic Start Problem with Chromatogram Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Inadequate_Separation Inadequate Separation? Poor_Peak_Shape->Inadequate_Separation No Check_Column Check Column Type & Mobile Phase Poor_Peak_Shape->Check_Column Yes Low_Signal Low Signal? Inadequate_Separation->Low_Signal No Optimize_Gradient Optimize Gradient & Temperature Inadequate_Separation->Optimize_Gradient Yes Improve_Sample_Prep Improve Sample Prep (LLE/SPE) Low_Signal->Improve_Sample_Prep Yes End Problem Resolved Low_Signal->End No Check_Column->End Optimize_Gradient->End Improve_Sample_Prep->End

Caption: A logical approach to troubleshooting common chromatographic issues.

References

Troubleshooting Ion Suppression in Etonitazepyne Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometry analysis of etonitazepyne.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in etonitazepyne analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, etonitazepyne, is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] In the analysis of potent novel psychoactive substances like etonitazepyne, which are often present at low concentrations in complex biological matrices, ion suppression can be a significant obstacle to achieving reliable data.

Q2: What are the common causes of ion suppression in my LC-MS/MS analysis of etonitazepyne?

A2: Ion suppression in etonitazepyne analysis typically arises from matrix effects.[1] The "matrix" refers to all the other components in your sample besides etonitazepyne, such as proteins, lipids, salts, and other endogenous compounds from biological fluids.[1] These matrix components can co-elute with etonitazepyne from the liquid chromatography (LC) column and interfere with the ionization process in the mass spectrometer's ion source.

Q3: How can I determine if ion suppression is affecting my etonitazepyne results?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of etonitazepyne at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for etonitazepyne is established. Then, a blank matrix sample (e.g., drug-free plasma or urine) is injected. A dip or decrease in the baseline signal at the retention time of etonitazepyne indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for etonitazepyne.

This is a primary indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a major contributor to ion suppression. The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.

  • Recommended Sample Preparation Protocols for Etonitazepyne in Blood:

    Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them may depend on available resources and the specific requirements of your assay.

    Liquid-Liquid Extraction (LLE) Protocol:

    • To 0.5 mL of the sample (e.g., blood), add an appropriate internal standard (e.g., fentanyl-D5).

    • Add 1 mL of 0.1 M borax (B76245) buffer (pH 10.4).

    • Add 3 mL of an extraction solvent mixture (e.g., 1-chlorobutane:ethyl acetate, 70:30 v/v).

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4600 rpm for 15 minutes.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50:50 mobile phase A:B) for LC-MS/MS analysis.[2]

    Solid-Phase Extraction (SPE) Protocol:

    • To 0.5 mL of the sample (e.g., blood), add an internal standard (e.g., fentanyl-D5).

    • Add 3 mL of 0.1 M phosphate (B84403) buffer (pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.

    • Condition an SPE cartridge (e.g., UCT Clean Screen® 130 mg, 3 mL) with 3 mL of methanol (B129727), 3 mL of water, and 1 mL of 0.1 M phosphate buffer (pH 6).

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol. Dry the cartridge for 5 minutes.

    • Elute etonitazepyne with two aliquots of 1 mL of an elution solvent (e.g., ethyl acetate:acetonitrile:ammonium hydroxide, 78:20:2 v/v/v).

    • Evaporate the eluate to dryness at 40°C.

    • Reconstitute the residue for LC-MS/MS analysis.

  • Quantitative Comparison of Sample Preparation Methods for Etonitazepyne in Blood:

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 87%84%
Matrix Effects 139% (Ion Enhancement)87% (Ion Suppression)
Process Efficiency 122%73%

Source: NPS Discovery Toolkit, The Center for Forensic Science Research & Education

Step 2: Optimize Chromatographic Separation

If sample preparation improvements are insufficient, optimizing the LC method can help separate etonitazepyne from interfering matrix components.

  • Recommended LC Parameters for Etonitazepyne Analysis:

ParameterMethod 1Method 2
Column Agilent InfinityLab Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm)Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 30°C45°C
Injection Vol. 5 µL-
Gradient Gradient elutionIsocratic for 1 min at 99% A, then linear gradient to 99% B in 8 min, hold for 2 min, re-equilibrate for 2 min.

Sources: Vandeputte et al., 2021[2] and Blanckaert et al., 2021

  • Troubleshooting Tip: Modifying the gradient slope, changing the organic solvent (e.g., methanol vs. acetonitrile), or using a column with a different chemistry can alter the elution profile and resolve etonitazepyne from suppressive matrix components.

Step 3: Utilize an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative analysis. A SIL-IS will co-elute with etonitazepyne and experience similar ion suppression effects, allowing for accurate correction of the signal and improving the precision and accuracy of the results. Fentanyl-D5 is a commonly used internal standard for the analysis of novel synthetic opioids.

Issue 2: Inconsistent or irreproducible results for etonitazepyne.

Variability in ion suppression between samples can lead to poor reproducibility.

Step 1: Standardize Sample Collection and Handling

Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the sample matrix.

Step 2: Implement a Robust Quality Control (QC) Protocol

Regularly analyze QC samples prepared in the same matrix as your study samples. This will help monitor the performance of the method and detect any shifts in ion suppression over time.

Step 3: Perform Matrix Effect Evaluation During Method Validation

During method development and validation, it is crucial to assess the matrix effect. This can be done by comparing the response of etonitazepyne in a neat solution to its response in a post-extraction spiked blank matrix sample.

Visual Experimental Workflows and Troubleshooting Logic

Experimental Workflow for Etonitazepyne Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Blood, Urine) add_is Add Internal Standard (e.g., Fentanyl-D5) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A generalized workflow for the analysis of etonitazepyne from biological samples.

Troubleshooting Logic for Ion Suppression

troubleshooting_logic start Low or Inconsistent Etonitazepyne Signal check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep optimize_sample_prep Optimize Sample Prep (e.g., Change Extraction Method) check_sample_prep->optimize_sample_prep No check_chromatography Is Etonitazepyne Peak Resolved from Matrix? check_sample_prep->check_chromatography Yes optimize_sample_prep->check_chromatography optimize_chromatography Optimize LC Method (e.g., Gradient, Column) check_chromatography->optimize_chromatography No use_is Use Stable Isotope-Labeled Internal Standard check_chromatography->use_is Yes optimize_chromatography->use_is end Reliable Etonitazepyne Quantification use_is->end

Caption: A decision tree for troubleshooting ion suppression in etonitazepyne analysis.

References

Technical Support Center: N-Pyrrolidino Etonitazene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-Pyrrolidino etonitazene. The information is tailored for researchers, scientists, and drug development professionals involved in the bioanalysis of this potent synthetic opioid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices such as whole blood and urine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the identification and characterization of this compound. Due to the high potency of this compound, methods with high sensitivity and specificity are crucial for accurate quantification at low concentrations.[3]

Q2: What are the expected concentration ranges of this compound in authentic forensic samples?

A2: this compound is typically found at very low concentrations in biological samples from postmortem cases, often in the low nanogram per milliliter (ng/mL) range. For instance, in a series of postmortem cases, the mean blood concentration was reported to be 2.5 ± 1.9 ng/mL, with a median of 2.2 ng/mL and a range of 0.3–8.3 ng/mL.[2] Another report indicated lethal blood concentrations of 2.4 and 8.3 ng/mL.[4] These low levels underscore the need for highly sensitive analytical methods.

Q3: Is an internal standard necessary for the quantification of this compound?

A3: Yes, the use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. A deuterated analog, this compound-d5, is commercially available and serves as an excellent internal standard for LC-MS/MS analysis. It helps to compensate for variations in sample preparation, matrix effects, and instrument response.

Q4: What are the key validation parameters to assess when developing a quantitative method for this compound?

A4: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, matrix effect, and stability. Given the potent nature of the compound, establishing a low LOQ is particularly critical.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of this compound.

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Analyte interaction with active sites on the stationary phase. 2. Column Overload: Injecting too much analyte mass. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. 4. Physical Column Issues: Void at the column inlet or a blocked frit.1. Use a column with end-capping or a different stationary phase chemistry. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure consistent ionization of this compound. 4. Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting Matrix Components: Endogenous substances from the biological matrix interfering with the ionization of the analyte. 2. Inadequate Sample Cleanup: Insufficient removal of interfering substances during sample preparation.1. Optimize chromatographic separation to resolve the analyte from interfering peaks. 2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) over a simple protein precipitation. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Dilute the sample if sensitivity allows.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters. 2. Analyte Degradation: Instability of this compound in the sample or during analysis. 3. Inefficient Ionization: Mobile phase composition not conducive to good ionization.1. Optimize MS parameters using a tuning solution of this compound. 2. Investigate analyte stability under different storage and analytical conditions. 3. Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.
Carryover 1. Adsorption of the Analyte: this compound may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle wash may not be effective enough.1. Use a stronger or more appropriate wash solvent in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Consider using a different type of sample vial.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for the analysis of this compound and related nitazene (B13437292) compounds.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Instrumentation LC-QQQ-MSUHPLC-MS/MS
Column C18Biphenyl
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium formate (B1220265) in water
Mobile Phase B 0.1% Formic acid in methanolAcetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µL4 µL
Internal Standard Fentanyl-D5Isotonitazene-d7

Table 2: Validation Parameters

ParameterValue (Method A)Value (Method B - for Nitazene Mix)
Linearity Range 0.5 - 50 ng/mL0.5 - 50 nM
Limit of Detection (LOD) 0.1 ng/mLDown to 0.01 nM
Limit of Quantification (LOQ) 0.5 ng/mL0.1 - 0.5 nM
Recovery (LLE) 87%>81% (LPME)
Matrix Effect (LLE) 139% (Ion Enhancement)Not specified

Experimental Protocols

Sample Preparation

Liquid-Liquid Extraction (LLE)

This protocol is adapted from a published method for the extraction of this compound from whole blood.

  • To 0.5 mL of whole blood, add the internal standard solution.

  • Add 1.0 mL of borax (B76245) buffer (pH 10.4) and vortex to mix.

  • Add 3.0 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).

  • Cap the tube and rotate for 15 minutes.

  • Centrifuge at 4600 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to LLE and is suitable for complex matrices.

  • To 0.5 mL of the sample (e.g., blood, urine), add the internal standard.

  • Add 3.0 mL of 0.1 M phosphate (B84403) buffer (pH 6.0), vortex, and centrifuge.

  • Condition an appropriate SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute the analyte with an appropriate elution solvent (e.g., a mixture of ethyl acetate, acetonitrile, and ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute the residue in mobile phase for analysis.

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of this compound in a biological matrix (e.g., plasma).

1. Preparation of Stability Samples:

  • Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix.

  • One set will be analyzed immediately (T=0 samples) to establish the baseline concentration.

  • The other set will be stored under the conditions being tested.

2. Short-Term (Bench-Top) Stability:

  • Store the stability QC samples at room temperature for a defined period (e.g., 4, 8, 12, and 24 hours).

  • After the specified time, process and analyze the samples along with a fresh set of calibration standards and T=0 QC samples.

3. Long-Term Stability:

  • Store the stability QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).

  • At each time point, retrieve a set of samples, allow them to thaw unassisted to room temperature, and analyze them with a fresh calibration curve and T=0 QC samples.

4. Freeze-Thaw Stability:

  • Subject the stability QC samples to a specified number of freeze-thaw cycles (typically 3 cycles).

  • For each cycle, freeze the samples at the intended storage temperature for at least 12 hours and then thaw them unassisted to room temperature.

  • After the final thaw, analyze the samples.

5. Data Analysis:

  • Calculate the mean concentration and standard deviation for the stability samples at each time point and condition.

  • Compare the mean concentrations of the stability samples to the baseline (T=0) concentrations.

  • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the T=0 samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Blood/Urine) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification start Problem Encountered (e.g., Poor Peak Shape) check_system Check System Suitability (Pressure, Blanks) start->check_system check_method Review Method Parameters (Mobile Phase, Gradient) start->check_method solution_sample Modify Sample Prep (Dilution, Different SPE) check_system->solution_sample solution_lc Optimize LC Conditions (Column, Mobile Phase pH) check_system->solution_lc check_method->solution_lc solution_ms Optimize MS Parameters (Source, Collision Energy) check_method->solution_ms reinject_qc Re-inject QC Samples solution_sample->reinject_qc solution_lc->reinject_qc solution_ms->reinject_qc analyze_data Analyze Results reinject_qc->analyze_data end Problem Resolved analyze_data->end

Caption: Logical workflow for troubleshooting analytical issues.

References

Reducing background noise in forensic samples containing etonitazepyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming challenges in the forensic analysis of etonitazepyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing etonitazepyne using LC-MS/MS?

A1: Background noise in LC-MS/MS analysis of etonitazepyne can originate from several sources, broadly categorized as chemical, instrumental, and matrix-related.

  • Chemical Noise: This is often a primary contributor and includes impurities from solvents, reagents, and sample collection tubes. Even high-purity solvents can contain contaminants that interfere with analysis.[1]

  • Instrumental Noise: This can arise from electronic noise, contaminated ion sources, or improperly optimized mass spectrometer parameters. A dirty LC system, including tubing and columns, can also be a significant source of background interference.[1]

  • Matrix Effects: Biological samples such as blood and urine contain a complex mixture of endogenous and exogenous substances.[2] These matrix components can co-elute with etonitazepyne and either suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.[3]

Q2: How can I minimize background noise originating from my LC-MS system?

A2: To minimize system-related background noise, a systematic approach to instrument hygiene and optimization is crucial.

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium (B1175870) formate) to prepare mobile phases. Prepare mobile phases fresh daily to prevent degradation and microbial growth.

  • System Flushing: If you suspect contamination, perform a thorough system flush. A common procedure involves flushing the entire LC system with a sequence of solvents like isopropanol, acetonitrile, and water.[1]

  • Optimize MS Parameters: Fine-tuning mass spectrometer settings can significantly improve the signal-to-noise ratio. Key parameters to optimize include:

    • Cone Voltage/Declustering Potential: Adjusting these settings can help to fragment background ions, reducing their interference.[1]

    • Nebulizer and Drying Gas: Proper optimization of gas flow and temperature is critical for efficient desolvation of the eluent, which can improve the analytical response.[1][4]

Q3: What are the recommended sample preparation techniques to reduce matrix effects for etonitazepyne analysis?

A3: Effective sample preparation is critical for removing interfering matrix components before LC-MS/MS analysis. The most common and effective techniques for etonitazepyne in forensic samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that partitions the analyte of interest into an organic solvent, leaving many matrix components in the aqueous phase. For etonitazepyne, a basic LLE is often employed.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that can provide a cleaner extract than LLE, significantly reducing matrix effects.[3] It offers more selectivity in isolating the analyte from the sample matrix.

  • Protein Precipitation (PPT): While a simpler and faster method, PPT may not provide as clean a sample as LLE or SPE, as it primarily removes proteins and may leave other interferences like phospholipids.[1]

Troubleshooting Guides

Problem: High Baseline Noise in Chromatogram

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile PhasePrepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.A significant reduction in baseline noise.
Contaminated LC SystemFlush the entire LC system with a sequence of appropriate solvents (e.g., isopropanol, acetonitrile, water).[1]A cleaner baseline in subsequent blank injections.
Dirty MS Ion SourceFollow the manufacturer's instructions to clean the ion source.Improved signal intensity and reduced background noise.

Problem: Poor Signal-to-Noise (S/N) Ratio for Etonitazepyne Peak

Potential Cause Troubleshooting Step Expected Outcome
Inefficient IonizationOptimize MS source parameters, including cone voltage and nebulizer/drying gas flow and temperature.[1][4]Increased signal intensity for the etonitazepyne peak.
Matrix SuppressionImprove the sample preparation method. Consider switching from LLE to SPE for a cleaner extract.[3]Enhanced etonitazepyne signal and reduced interference from co-eluting matrix components.
Suboptimal Chromatographic SeparationOptimize the LC gradient and/or evaluate a different column chemistry to better separate etonitazepyne from interfering peaks.Improved peak shape and resolution from background noise.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Etonitazepyne in Blood

This protocol is adapted from a method used for the analysis of N-pyrrolidino etonitazene in biological samples.[5]

  • Sample Preparation: To 0.5 mL of a blood sample, add an internal standard.

  • Extraction:

    • Add 1 mL of a borax (B76245) buffer (0.1 M, pH 10.4).

    • Add 3 mL of an extraction solvent mixture (e.g., 1-chlorobutane:ethyl acetate, 70:30, v:v).

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Etonitazepyne Analysis

The following are example starting parameters. These should be optimized for your specific instrumentation.

Parameter Setting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)[7]
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid[5]
Mobile Phase B 0.1% formic acid in methanol[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Column Temperature 30 °C[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MRM Transitions 395.2 > 135.1 (quantifier), 395.2 > 107.0, 395.2 > 98.0 (qualifiers)[5]

Quantitative Data Summary

The following table summarizes reported concentrations of etonitazepyne in post-mortem blood samples. These low concentrations highlight the need for sensitive analytical methods with low background noise.

Statistic Concentration (ng/mL) Reference
Mean2.5[5]
Median2.2[5][8]
Range0.3 - 8.3[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Forensic Sample (e.g., Blood) add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) add_is->extraction evap Evaporate Organic Layer extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: General experimental workflow for the analysis of etonitazepyne in forensic samples.

troubleshooting_noise cluster_sources Potential Sources cluster_solutions Solutions problem High Background Noise source_chem Chemical Contamination problem->source_chem source_matrix Matrix Effects problem->source_matrix source_instrument Instrumental Issues problem->source_instrument sol_chem Use High-Purity Solvents/ Reagents & Fresh Mobile Phase source_chem->sol_chem sol_matrix Optimize Sample Preparation (e.g., LLE, SPE) source_matrix->sol_matrix sol_instrument System Flush & Optimize MS Parameters source_instrument->sol_instrument

Caption: Troubleshooting logic for addressing high background noise in etonitazepyne analysis.

References

Technical Support Center: N-Pyrrolidino Etonitazene Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of N-Pyrrolidino etonitazene reference materials for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound reference materials?

For long-term stability, it is recommended to store this compound reference materials at -20°C.[1] Under these conditions, the material is expected to be stable for at least five years.[2] For stock solutions prepared in solvents like DMSO, storage at -80°C can also be appropriate.[3] Short-term storage at room temperature is generally acceptable for shipping purposes.[1][2]

Q2: What are the potential degradation pathways for this compound?

While specific forced degradation studies are not widely published, based on the structure of this compound and related benzimidazole (B57391) opioids, several degradation pathways are plausible:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The tertiary amine of the pyrrolidine (B122466) ring and the ethoxy group could be sites for oxidation.

  • Nitro Reduction: The nitro group on the benzimidazole ring is a likely site for reduction, a common metabolic pathway for nitazene (B13437292) compounds.[4][5]

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Q3: How often should I assess the purity of my this compound reference standard?

For ongoing experiments, it is good practice to periodically verify the purity and concentration of your working solutions. A full re-qualification of the primary reference standard should be performed if:

  • It has been stored for a period exceeding the manufacturer's recommendation.

  • It has been subjected to improper storage conditions (e.g., temperature fluctuations, exposure to light).

  • You observe unexpected results in your experiments, such as inconsistent potency or the appearance of unknown peaks in chromatography.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methanol (B129727), and stock solutions can be prepared in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] For analytical methods like LC-MS, the mobile phase often consists of a mixture of water and methanol or acetonitrile (B52724) with additives like formic acid.[3][7]

Troubleshooting Guide

This guide addresses common issues that may indicate instability or degradation of your this compound reference material.

Issue 1: Lower than expected concentration in a freshly prepared standard solution.

Potential Cause Troubleshooting Step
Inaccurate Weighing Verify the calibration and accuracy of the analytical balance used. Use appropriate weighing techniques for potent compounds.
Incomplete Dissolution Ensure the reference material is fully dissolved. Use sonication or vortexing if necessary. Check the solubility of the compound in the chosen solvent.
Adsorption to Surfaces Use silanized glassware or low-adsorption polypropylene (B1209903) tubes and pipette tips, especially for dilute solutions.
Degradation During Preparation Prepare solutions fresh and protect them from light. Avoid exposure to extreme temperatures or pH.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step
Contamination Analyze a solvent blank to rule out contamination from the solvent, glassware, or analytical system.
Carryover Implement a rigorous needle and injection port washing procedure between runs. Inject a blank after a high-concentration standard to check for carryover.
Degradation of the Standard This is a strong indicator of instability. The new peaks may be degradation products. Proceed with a stability assessment or use a fresh reference standard. Compare the chromatogram with a previously recorded one from a fresh standard if available.

Issue 3: Inconsistent results or loss of potency in bioassays.

Potential Cause Troubleshooting Step
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Long-Term Storage Issues Verify the storage temperature has been consistent. If the standard is old, its purity may have diminished.
Degradation in Assay Buffer Assess the stability of this compound in the specific buffer and conditions of your experiment over the time course of the assay.

Troubleshooting Workflow for Suspected Degradation

G start Unexpected Analytical Result (e.g., new peaks, low concentration) check_system Verify System Suitability (Run system performance standards) start->check_system system_ok System OK? check_system->system_ok system_not_ok Troubleshoot Analytical System (e.g., check mobile phase, column, detector) system_ok->system_not_ok No prepare_fresh Prepare Fresh Standard from Primary Reference Material system_ok->prepare_fresh Yes compare_results Analyze Fresh vs. Old Standard prepare_fresh->compare_results results_match Results Match? compare_results->results_match degradation_confirmed Degradation Confirmed. Discard old standard. Review storage and handling procedures. results_match->degradation_confirmed No issue_persists_check Issue Persists with Fresh Standard? results_match->issue_persists_check Yes issue_persists Problem Resolved (Original standard likely degraded) investigate_matrix Investigate Sample Matrix Effects or Experimental Protocol issue_persists_check->issue_persists No issue_persists_check->investigate_matrix Yes

Caption: Troubleshooting workflow for investigating reference material instability.

Quantitative Stability Data

The following table presents illustrative stability data for this compound under various storage conditions. This data is provided as an example to demonstrate best practices in stability assessment.

Storage ConditionTime PointPurity (%) by LC-UVComments
-20°C (Solid) 0 months99.8%Initial purity assessment.
12 months99.7%No significant degradation observed.
24 months99.8%Remains within acceptable limits.
4°C (Solid) 0 months99.8%Initial purity assessment.
6 months99.1%Minor degradation detected.
12 months98.2%Not recommended for long-term storage.
25°C / 60% RH (Solid) 0 months99.8%Initial purity assessment.
1 month97.5%Significant degradation.
3 months94.3%Unsuitable for storage.
-20°C (1 mg/mL in MeOH) 0 months99.8%Initial purity assessment.
6 months99.5%Solution appears stable.
12 months99.0%Minor decrease in purity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions, as recommended by ICH guidelines.[8][9]

Materials:

  • This compound reference material

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., QTOF-MS or QQQ-MS)[3][7]

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Stress Conditions: (Perform each condition in triplicate)

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

    • Thermal Degradation: Place the solid reference material in a 70°C oven for 48 hours. Also, heat a 100 µg/mL solution in methanol at 60°C for 24 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution in methanol to direct sunlight for 8 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • Dilute all stressed and control samples to a final concentration of ~10 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating LC-MS method. An example method is provided below.

Example LC-MS Analytical Method:

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.[7]

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5 µL.[7]

  • Detection: PDA/UV detector scanning from 200-400 nm.

  • MS Detection: ESI+ mode, monitoring for the parent ion (e.g., m/z 395.2) and potential degradation products.[3]

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control sample.

    • Characterize major degradation products using high-resolution mass spectrometry to determine their elemental composition and propose structures.

Factors Influencing Stability Diagram

G center This compound Stability temp Temperature center->temp light Light (UV/Visible) center->light ph pH (Acidity/Alkalinity) center->ph oxygen Oxidizing Agents center->oxygen solvent Solvent/Matrix center->solvent handling Handling & Storage center->handling high_temp high_temp temp->high_temp High Temp (Accelerates Degradation) freeze_thaw freeze_thaw temp->freeze_thaw Freeze-Thaw Cycles (Solution Instability) photodegradation photodegradation light->photodegradation Photodegradation hydrolysis hydrolysis ph->hydrolysis Hydrolysis oxidation oxidation oxygen->oxidation Oxidation solubility solubility solvent->solubility Solubility Issues reactivity reactivity solvent->reactivity Reactivity contamination contamination handling->contamination Contamination moisture moisture handling->moisture Moisture Exposure

References

Technical Support Center: Benzimidazole Opioids Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of benzimidazole (B57391) opioids, also known as nitazenes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Negative or unexpectedly low results for a sample suspected to contain benzimidazole opioids.

  • Question: My immunoassay for opiates/fentanyl is negative, but I suspect the sample contains a benzimidazole opioid like isotonitazene or metonitazene. Why is this happening? Answer: Standard opiate and fentanyl immunoassays are often not designed to detect the unique chemical structure of benzimidazole opioids. The antibodies used in these assays typically target the core structures of morphine or fentanyl, which are significantly different from the 2-benzylbenzimidazole core of nitazenes.[1] As a result, there is often low or no cross-reactivity.

  • Question: I am using a nitazene-specific immunoassay test strip and still getting a negative result, even though I suspect the presence of a nitazene (B13437292) analog. What could be the cause? Answer: Several factors could contribute to a false-negative result with nitazene-specific test strips:

    • Low Cross-Reactivity with Specific Analogs: Not all nitazene analogs have the same level of cross-reactivity with the antibody on the test strip. For example, "desnitazenes," which lack the 5-nitro group, may show low cross-reactivity and lead to false-negative results.[2] Structural modifications to the benzimidazole core can significantly impact antibody recognition.

    • Analyte Concentration Below Limit of Detection (LOD): The concentration of the nitazene analog in your sample may be below the limit of detection of the assay. The LOD for nitazene test strips can range from 250 ng/mL to 100 µg/mL depending on the specific analog.[3]

    • Matrix Effects: Components in your sample matrix (e.g., urine, blood, or cutting agents in a seized sample) can interfere with the antibody-antigen interaction, leading to a false negative. High concentrations of substances like caffeine (B1668208) have been reported to cause false negatives in some test strips.[1][4]

    • Incorrect Sample Preparation: Improper dilution, pH, or the presence of organic solvents can inhibit the assay's performance.

  • Question: What are the recommended steps to troubleshoot unexpected negative results? Answer:

    • Review the Assay's Specificity: Check the manufacturer's package insert for any available data on cross-reactivity with the specific benzimidazole opioid you suspect is in your sample.

    • Perform a Spike and Recovery Experiment: Add a known concentration of a certified reference standard of the benzimidazole opioid to a blank matrix and to your sample. This will help determine if there is a matrix effect or if the analyte concentration is simply too low.

    • Optimize Sample Preparation: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove potential interfering substances. Ensure the sample is diluted appropriately in a buffer compatible with the assay.

    • Confirm with a More Specific Method: The most reliable way to confirm the presence of a benzimidazole opioid is to use a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Issue 2: Positive result in an opiate/fentanyl immunoassay that is not confirmed for morphine/fentanyl.

  • Question: I have a positive result on a general opiate immunoassay, but LC-MS/MS analysis did not detect any common opiates. Could this be due to a benzimidazole opioid? Answer: While it is a possibility, it is generally unlikely. Most studies indicate that benzimidazole opioids have very low to no cross-reactivity with standard opiate immunoassays.[1] It is more probable that the false positive is caused by other structurally unrelated compounds known to cross-react with opiate immunoassays, such as certain quinolone antibiotics or other medications.[6] However, without specific testing of the particular benzimidazole opioid against the specific immunoassay you are using, it cannot be entirely ruled out.

  • Question: I am seeing a false positive on a nitazene-specific test strip. What could be the cause? Answer: False positives on nitazene-specific test strips have been reported. High concentrations of common cutting agents, such as caffeine (at concentrations above 300 µg/mL), have been shown to cause false-positive results in some seized heroin samples.[1][3] It is crucial to consider the composition of the sample matrix when interpreting results.

Frequently Asked Questions (FAQs)

Q1: What are benzimidazole opioids (nitazenes) and why are they a concern?

A1: Benzimidazole opioids, or nitazenes, are a class of potent synthetic opioids.[7] They were first synthesized in the 1950s but were never approved for medical use due to their high potential for adverse effects.[8] They have re-emerged in the illicit drug market and are a significant public health concern due to their high potency, which can be comparable to or even exceed that of fentanyl, leading to a high risk of overdose.[8]

Q2: Do standard opiate immunoassays detect benzimidazole opioids?

A2: Generally, no. Studies have shown that novel synthetic opioids, including nitazene analogs, do not typically cross-react with immunoassays designed to detect morphine and other traditional opiates.[1] Their chemical structure is significantly different from that of phenanthrene (B1679779) opioids (like morphine) and phenylpiperidine opioids (like fentanyl).

Q3: Are there specific immunoassays for benzimidazole opioids?

A3: Yes, lateral flow immunoassay test strips specifically for the detection of nitazenes have become commercially available.[2] However, their performance can vary depending on the specific nitazene analog and other factors.

Q4: What is the best method for confirming the presence of benzimidazole opioids?

A4: The gold standard for confirming and quantifying benzimidazole opioids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This method offers high sensitivity and specificity, allowing for the unambiguous identification of these compounds.

Q5: What is a "matrix effect" and how can it affect my immunoassay results?

A5: A matrix effect is an interference caused by components in the sample other than the analyte of interest.[9] These components can include proteins, salts, lipids, or other drugs and cutting agents. Matrix effects can lead to either falsely high (false positive) or falsely low (false negative) results by interfering with the binding of the target analyte to the antibody.[9][10][11] Sample dilution or clean-up procedures like solid-phase extraction can help mitigate matrix effects.[10][11]

Data Presentation

Table 1: Cross-Reactivity of Selected Benzimidazole Opioids with a Nitazene-Specific Immunoassay Test Strip (BTNX Rapid Response™)

Benzimidazole OpioidLimit of Detection (LOD)Cross-Reactivity at ≤ 9000 ng/mL
Isotonitazene2000-3000 ng/mLYes
MetonitazeneNot specifiedYes
EtonitazeneNot specifiedYes
ProtonitazeneNot specifiedYes
"Desnitazenes" (lacking 5-nitro group)Not specifiedLow to None
Data adapted from recent laboratory evaluations of commercially available nitazene test strips.[2][12]

Table 2: Example Cross-Reactivity of Fentanyl Analogs with a Fentanyl-Specific ELISA Kit

Compound% Cross-Reactivity
Fentanyl100%
Acetylfentanyl99%
Acrylfentanyl94%
Furanylfentanyl20%
CarfentanilNot Detected
This table is provided for comparative purposes to illustrate the variability of cross-reactivity even within a structurally related class of compounds.[13]

Experimental Protocols

Protocol 1: Assessing Cross-Reactivity of a Benzimidazole Opioid in a Competitive ELISA

Objective: To determine the percentage of cross-reactivity of a specific benzimidazole opioid with an existing immunoassay (e.g., for opiates or fentanyl).

Materials:

  • Immunoassay kit (e.g., Opiate ELISA kit)

  • Certified reference material of the target analyte (e.g., morphine for an opiate assay)

  • Certified reference material of the benzimidazole opioid to be tested (e.g., isotonitazene)

  • Drug-free urine or appropriate matrix

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Methodology:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the assay's target analyte (e.g., morphine) in the drug-free matrix to create a standard curve according to the kit manufacturer's instructions.

  • Prepare Test Compound Dilutions:

    • Prepare a serial dilution of the benzimidazole opioid in the drug-free matrix. The concentration range should be wide enough to potentially produce a response in the assay.

  • Perform the ELISA:

    • Run the ELISA according to the manufacturer's protocol, including the standard curve and the different concentrations of the benzimidazole opioid.

  • Data Analysis:

    • Calculate the concentration of the target analyte that produces a 50% inhibition of the maximum signal (IC50) from the standard curve.

    • Determine the concentration of the benzimidazole opioid that produces a 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Benzimidazole Opioid) x 100

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE) to Mitigate Matrix Effects

Objective: To remove interfering substances from a complex matrix (e.g., urine or blood) prior to immunoassay analysis.

Materials:

  • SPE cartridge (e.g., a mixed-mode cation exchange cartridge)

  • SPE manifold

  • Sample (urine or blood)

  • Methanol (B129727)

  • Phosphate (B84403) buffer (pH 6-7)

  • Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide)

  • Nitrogen evaporator

  • Reconstitution solvent (assay buffer)

Methodology:

  • Sample Pre-treatment:

    • For urine samples, adjust the pH to approximately 6.0 with a phosphate buffer.

    • For blood samples, pre-treat with a protein precipitation step (e.g., with acetonitrile) and centrifuge to remove precipitated proteins. Dilute the supernatant with a phosphate buffer.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol through it, followed by water and then the phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a water wash followed by a weak organic wash (e.g., dilute methanol).

  • Analyte Elution:

    • Elute the benzimidazole opioids from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the immunoassay buffer.

  • Immunoassay Analysis:

    • Analyze the reconstituted sample using your immunoassay protocol.

Visualizations

Opioid_Receptor_Signaling_Pathway Opioid Benzimidazole Opioid MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_Protein Gi/o Protein (αβγ subunits) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channels G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channels G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Analgesia Analgesia Ca_Influx->Analgesia Inhibition leads to K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux mediates K_Efflux->Analgesia Leads to

Caption: Mu-Opioid Receptor Signaling Pathway for Benzimidazole Opioids.

Immunoassay_Troubleshooting_Workflow Start Unexpected Negative Result Check_Specificity Review Assay Specificity for Nitazenes Start->Check_Specificity Spike_Recovery Perform Spike and Recovery Experiment Check_Specificity->Spike_Recovery Matrix_Effect Matrix Effect Suspected? Spike_Recovery->Matrix_Effect Optimize_Prep Optimize Sample Prep (e.g., SPE, Dilution) Matrix_Effect->Optimize_Prep Yes Low_Concentration Analyte Concentration Likely Below LOD Matrix_Effect->Low_Concentration No Re_test Re-test Sample Optimize_Prep->Re_test Confirm_LCMS Confirm with LC-MS/MS Re_test->Confirm_LCMS Still Negative Re_test->Confirm_LCMS Positive Low_Concentration->Confirm_LCMS

Caption: Troubleshooting Workflow for Unexpected Negative Immunoassay Results.

References

Validation & Comparative

N-Pyrrolidino Etonitazene Demonstrates Markedly Higher Potency Than Fentanyl in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of preclinical data reveals that N-pyrrolidino etonitazene, a novel synthetic opioid of the 2-benzylbenzimidazole class, exhibits significantly greater potency than the widely known synthetic opioid, fentanyl. This comparison guide synthesizes key experimental findings from in vitro and in vivo studies, providing a quantitative overview of their relative potencies and insights into their receptor-level interactions.

This compound, also known as etonitazepyne, has emerged as a compound of interest due to its potent opioid activity.[1][2] Unlike the phenylpiperidine structure of fentanyl, this compound belongs to the nitazene (B13437292) chemical family, which was first synthesized in the 1950s.[3][4] The data presented below, derived from radioligand binding assays, cell-based functional assays, and animal models of analgesia, consistently underscore the superior potency of this compound compared to fentanyl.

Quantitative Potency Comparison

The following tables summarize the key quantitative data from various preclinical studies, offering a direct comparison of the potency of this compound and fentanyl.

Table 1: In Vitro Potency Comparison

ParameterThis compoundFentanylFold Difference (vs. Fentanyl)Reference
μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) 4.09--[1][2]
MOR-β-arrestin2 Recruitment (EC50, nM) 0.34814.9~43x more potent[1][5]
G-Protein Activation (cAMP Inhibition, EC50, nM) ~7x more potent than fentanyl-~7x more potent[6]
μ-Opioid Receptor Agonism ~31x greater than fentanyl-~31x greater[5]

Table 2: In Vivo Analgesic Potency Comparison

AssayThis compound (ED50, mg/kg)Fentanyl (ED50, mg/kg)Fold Difference (vs. Fentanyl)Animal ModelReference
Hot Plate Test 0.00170.0209~10x more potentMale Sprague Dawley Rats[1][7]
Tail-Flick Assay More potent than fentanyl-More potent-[5]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the potency and efficacy of opioid compounds.

In Vitro Assays
  • Radioligand Binding Assays: These assays were conducted using rat brain tissue to determine the binding affinity of this compound for μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors.[1][7][8] The affinity is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. These studies revealed that this compound has a high affinity for the MOR.[1][7]

  • MOR-β-arrestin2 Recruitment Assay: This cell-based assay measures the ability of a compound to induce the recruitment of β-arrestin2 to the μ-opioid receptor, a key step in signal transduction.[1][7] The potency is determined by the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency. This compound was found to be significantly more potent than fentanyl in this assay.[1][5]

  • cAMP Inhibition Assay: This assay assesses the activation of G-protein signaling pathways by measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.[6] Opioid receptor activation typically leads to a decrease in cAMP levels. The potency is again measured by the EC50 value.

In Vivo Assays
  • Hot Plate Test: This is a common behavioral test for assessing the analgesic effects of drugs in animals.[1][7] Rats are placed on a heated surface, and the time it takes for them to exhibit a pain response (e.g., licking their paws) is measured. A longer latency indicates a greater analgesic effect. The dose that produces a maximal effect in 50% of the subjects is the ED50.

  • Tail-Flick Assay: In this analgesic test, a focused beam of heat is applied to a rat's tail, and the time taken for the rat to flick its tail away is measured.[5] Similar to the hot plate test, an increased latency is indicative of analgesia.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of μ-opioid receptors and a typical experimental workflow for determining opioid potency.

G μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Downstream Receptor Internalization & Downstream Signaling Beta_Arrestin->Downstream Leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects May contribute to Opioid This compound or Fentanyl Opioid->MOR Binds to Analgesia Analgesia cAMP->Analgesia Contributes to

Caption: μ-Opioid Receptor Signaling Cascade

G In Vitro Opioid Potency Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing MOR) Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Measurement Measure Signal (e.g., cAMP levels, β-arrestin recruitment) Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: In Vitro Opioid Potency Assay Workflow

References

Unraveling the Potency of Nitazenes: A Comparative Pharmacological Analysis of Etonitazepyne and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive comparative analysis of the synthetic opioid etonitazepyne and other nitazene (B13437292) analogs reveals its exceptionally high potency and affinity for the µ-opioid receptor, significantly surpassing that of fentanyl and morphine. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the pharmacological properties of this emerging class of synthetic opioids, supported by experimental data, to inform future research and development efforts.

Nitazenes, a class of 2-benzylbenzimidazole derivatives, have emerged as a significant concern due to their extreme potency and increasing presence in illicit drug markets.[1][2] Etonitazepyne (also known as N-pyrrolidino etonitazene) is a notable member of this class, demonstrating pharmacological activities that rival or even exceed those of fentanyl.[3][4] Understanding the nuances of its interaction with opioid receptors compared to other nitazenes and classical opioids is crucial for the development of effective countermeasures and safer analgesics.

Comparative Quantitative Pharmacology

The following table summarizes the in vitro and in vivo pharmacological data for etonitazepyne and other relevant opioids, providing a clear comparison of their receptor binding affinities, functional potencies, and analgesic effects.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Analgesic Potency (ED50, mg/kg)
Etonitazepyne µ (MOR): 4.09[5][6][7] δ (DOR): 959[5][6][7] κ (KOR): 980[5][6][7]MOR-β-arrestin2 Activation: 0.348[5][6][7]Hot Plate Test (rat, s.c.): 0.0017[5][6][7]
Etonitazene -MOR-β-arrestin2 Activation: 0.360[5][6][7]-
Isotonitazene MOR: 0.06 - 0.22[8]MOR ([35S]GTPγS): 0.71 - 0.99[8]Analgesic (mouse, i.v.): 0.00156[8]
Metonitazene MOR: 0.22 - 0.23[8]MOR ([35S]GTPγS): 10.0 - 19.1[8]-
Fentanyl MOR: 1.255[9]MOR-β-arrestin2 Activation: 14.9[5][6][7]Hot Plate Test (rat, s.c.): 0.0209[5][6][7]
Morphine -MOR-β-arrestin2 Activation: 290[5][6][7]Hot Plate Test (rat, s.c.): 3.940[5][6][7]

Key Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological profiles of opioid compounds.

Radioligand Binding Assays

Receptor binding affinities (Ki) for etonitazepyne and other nitazenes were determined using competitive radioligand binding assays in rat brain tissue or in Chinese Hamster Ovary (CHO) cells heterologously expressing human opioid receptors.[5][9] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor. For µ-opioid receptor (MOR) binding, [³H]DAMGO is a commonly used radioligand.[9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Activity Assays

The functional potency (EC50) and efficacy (Emax) of these compounds as agonists at the MOR are assessed through various in vitro functional assays.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified as a measure of receptor activation.[8][10]

  • β-arrestin2 Recruitment Assay: This assay measures the recruitment of the β-arrestin2 protein to the activated MOR, a key step in receptor desensitization and internalization.[5][6][7] This pathway is also implicated in some of the adverse effects of opioids.[11]

  • cAMP Inhibition Assay: MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay quantifies the reduction in cAMP as a measure of agonist activity.[12]

In Vivo Analgesic Assays

The antinociceptive (analgesic) effects of the compounds are evaluated in animal models.

  • Hot Plate Test: This is a common method to assess thermal nociception. The latency of an animal (e.g., a rat) to react to a heated surface (e.g., by licking its paw or jumping) is measured after the administration of the test compound.[5][6] An increase in latency indicates an analgesic effect.

  • Tail Flick Test: This test measures the latency of an animal to move its tail away from a radiant heat source.[10] Similar to the hot plate test, an increased latency is indicative of analgesia.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for µ-opioid receptor agonists and a typical experimental workflow for their pharmacological characterization.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Opioid Agonist (e.g., Etonitazepyne) MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Analgesia Analgesia & Other Effects G_Protein->Analgesia cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound Test Compound (e.g., Etonitazepyne) Binding Radioligand Binding (Affinity - Ki) Compound->Binding Functional Functional Assays (Potency - EC50, Efficacy - Emax) Compound->Functional Analgesia Analgesia Models (e.g., Hot Plate) (Potency - ED50) Compound->Analgesia Other Other Behavioral & Physiological Effects Compound->Other Data Data Analysis & Comparative Pharmacology Binding->Data Functional->Data Analgesia->Data Other->Data

Caption: Experimental Workflow for Opioid Characterization.

Discussion

The data clearly indicate that etonitazepyne is a highly potent µ-opioid receptor agonist. Its binding affinity for the MOR is significantly higher than that of fentanyl, and it displays remarkable selectivity for the MOR over the δ- and κ-opioid receptors.[5][6][7] The in vitro functional assays confirm this high potency, with an EC50 value in the sub-nanomolar range, making it over 40 times more potent than fentanyl and approximately 800 times more potent than morphine in the β-arrestin2 recruitment assay.[5][6][7]

This high in vitro potency translates to significant in vivo effects. In the rat hot plate test, etonitazepyne was found to be approximately tenfold more potent than fentanyl and 2,000-fold more potent than morphine.[5][6][7] These findings underscore the extreme analgesic potential of etonitazepyne, which also correlates with a high risk of respiratory depression and overdose.[13] The rapid onset and decline of in vivo effects observed with nitazenes, similar to fentanyl, further contribute to their complex pharmacological profile.[12]

Conclusion

Etonitazepyne and other nitazene analogs represent a class of synthetic opioids with exceptionally high potency, primarily acting as full agonists at the µ-opioid receptor. The comparative pharmacological data presented here highlight the urgent need for continued research to fully understand the structure-activity relationships, metabolic pathways, and toxicological profiles of these compounds. Such knowledge is essential for the development of sensitive detection methods, effective overdose reversal strategies, and the design of safer, next-generation analgesics. Researchers are encouraged to utilize the provided experimental frameworks to further investigate the pharmacology of novel synthetic opioids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Pyrrolidino Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of N-Pyrrolidino etonitazene, a potent synthetic opioid of the nitazene (B13437292) class. While direct cross-validation studies comparing disparate methodologies for this specific compound are not extensively published, this document synthesizes available data to offer a comparative overview of validated methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its analysis in biological matrices.

Data Presentation: A Comparative Look at LC-MS/MS Methods

The quantification of this compound in forensic and research settings predominantly relies on LC-MS/MS. The following table summarizes the performance characteristics of various validated methods reported in the literature, providing a baseline for comparison.

Parameter Method A: LC-QQQ-MS Method B: LC-QTOF-MS Method C: UHPLC-MS/MS
Instrumentation Liquid Chromatography Tandem Quadrupole Mass SpectrometryLiquid Chromatography Quadrupole Time-of-Flight Mass SpectrometryUltra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Sample Matrix Blood, UrineBloodWhole Blood
Quantification Range 0.3–25 ng/mL[1]Not explicitly stated for quantification, used for screening and confirmation0.5 to 50 nM (equivalent to ~0.197 to 19.7 ng/mL)[2][3]
Limit of Detection (LOD) Not explicitly statedNot explicitly statedDown to 0.01 nM (equivalent to ~0.0039 ng/mL)[2][3]
Internal Standard Fentanyl-D5[4]Not specified for quantificationNot specified
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization

Experimental Protocols: A Detailed Examination

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound in biological samples.

Method A: Liquid Chromatography Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS)

This method has been successfully applied in the analysis of postmortem blood samples.[1][4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of blood sample, add an internal standard (e.g., Fentanyl-D5).

  • Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

  • Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride/ethyl acetate).

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for injection.

2. Chromatographic Conditions

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 30 °C.[4]

  • Gradient: A gradient elution program is used to achieve separation.

3. Mass Spectrometry Conditions

  • Instrument: Waters Xevo TQ-S Micro LC-QQQ-MS or similar.[5]

  • Ionization: Positive Electrospray Ionization (ESI+).[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: For this compound, monitor transitions such as 395.2 > 135.1, 107.0, and 98.0, with the most abundant transition used for quantification.[4]

Method C: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Microextraction

This method offers a high-throughput and greener approach for the analysis of nitazene analogs in whole blood.[2][3]

1. Sample Preparation (96-well Liquid-Phase Microextraction)

  • Dilute whole blood with buffer (1:1, v/v).

  • Perform liquid-phase microextraction in a 96-well plate, extracting the analytes from the donor compartment, across a thin organic liquid membrane, and into an aqueous acceptor solution.

  • Collect the acceptor solution for direct injection into the UHPLC-MS/MS system.

2. Chromatographic Conditions

  • Column: Kinetex biphenyl (B1667301) column.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 60°C.[2]

  • Gradient: A 5.5-minute gradient elution is employed.[2]

  • Injection Volume: 4 µL.[2]

3. Mass Spectrometry Conditions

  • Ionization: Positive Electrospray Ionization.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

Visualizing the Process and Mechanism

To aid in the understanding of the analytical workflow and the compound's mechanism of action, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood/Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Liquid-Liquid or Microextraction Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

This compound is a potent agonist of the µ-opioid receptor (MOR).[6][7][8] The binding of this compound to the MOR initiates a signaling cascade that leads to its analgesic and depressant effects.

mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPE N-Pyrrolidino etonitazene MOR μ-Opioid Receptor NPE->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia Respiratory_Depression Respiratory Depression

Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.

References

Correlation of In-Vitro and In-Vivo Effects of Etonitazepyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo pharmacological effects of etonitazepyne, a potent synthetic opioid of the 2-benzylbenzimidazole class, with other well-characterized opioids. The data presented is compiled from peer-reviewed studies and critical reports to support research and drug development activities.

Introduction

Etonitazepyne, also known as N-pyrrolidino etonitazene, is a novel synthetic opioid that has emerged as a substance of concern due to its high potency.[1] Understanding the correlation between its in-vitro activity at opioid receptors and its in-vivo effects is crucial for predicting its physiological impact and developing potential countermeasures. This guide summarizes key experimental data to facilitate a direct comparison with established opioids such as fentanyl and morphine.

In-Vitro Pharmacology: Receptor Binding and Functional Activity

In-vitro studies are fundamental in characterizing the interaction of a compound with its molecular target. For etonitazepyne, these studies have focused on its affinity and functional potency at the µ-opioid receptor (MOR), the primary target for most clinically relevant opioids.[2]

Data Summary: Opioid Receptor Binding Affinities and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of etonitazepyne in comparison to fentanyl and morphine. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)MOR Activation (β-arrestin2) EC50 (nM)
Etonitazepyne 4.09 ± 0.63[3]959 ± 193[3]980 ± 213[3]0.348[3]
Fentanyl 6.17 ± 0.82[3]479 ± 76[3]224 ± 33[3]14.9[3]
Morphine 3.99 ± 0.40[3]220 ± 41[3]74.4 ± 11.8[3]290[3]

Table 1: Comparative in-vitro opioid receptor binding affinities and functional potencies. Data sourced from radioligand binding assays in rat brain tissue and a MOR-β-arrestin2 activation assay.[2][3]

In-vitro pharmacological studies have demonstrated that etonitazepyne is a potent opioid agonist with a greater affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors.[3] Specifically, radioligand binding assays in rat brain tissue showed etonitazepyne's high affinity for the MOR (Ki = 4.09 nM).[2][4] This affinity is comparable to morphine and slightly higher than fentanyl at the MOR.[3] However, etonitazepyne exhibits over 200-fold selectivity for the MOR over the DOR and KOR.[2]

In a µ-opioid receptor-β-arrestin 2 activation assay, etonitazepyne demonstrated a very high potency (EC50 = 0.348 nM), which was substantially greater than that of both fentanyl (EC50 = 14.9 nM) and morphine (EC50 = 290 nM).[3][5] This suggests that etonitazepyne is a highly potent agonist at the µ-opioid receptor.[2][6]

In-Vivo Pharmacology: Analgesic Effects

In-vivo studies in animal models are used to assess the physiological effects of a substance, such as analgesia. The hot plate test is a common method to evaluate the antinociceptive properties of opioids.

Data Summary: In-Vivo Analgesic Potency

The following table presents the median effective dose (ED50) for analgesia in the hot plate test in rats for etonitazepyne, fentanyl, and morphine. A lower ED50 value signifies higher analgesic potency.

CompoundAnalgesic Potency (Hot Plate Test) ED50 (mg/kg)
Etonitazepyne 0.0017[2][5]
Fentanyl 0.0209[2][5]
Morphine 3.940[2][5]

Table 2: Comparative in-vivo analgesic potency in male Sprague-Dawley rats.[2][5]

The in-vivo data strongly correlates with the in-vitro findings. Etonitazepyne was found to be a more potent analgesic than both morphine and fentanyl in the warm-water tail-flick assay and the hot-plate latency test.[3] In the hot plate test, etonitazepyne's potency (ED50 = 0.0017 mg/kg) was approximately 10-fold greater than fentanyl (ED50 = 0.0209 mg/kg) and 2000-fold greater than morphine (ED50 = 3.940 mg/kg).[2][5] The analgesic effect of etonitazepyne was blocked by the opioid antagonist naltrexone, confirming the involvement of opioid receptors.[3] The peak analgesic effect of etonitazepyne was observed to last for 30 minutes.[3]

Experimental Protocols

Radioligand Binding Assays: Radioligand binding assays were performed in rat brain tissue to determine the binding affinity of etonitazepyne for µ, δ, and κ opioid receptors.[2][6] The assay measures the displacement of specific radioligands ([3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U-69,593 for KOR) by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).[3]

µ-Opioid Receptor (MOR) β-Arrestin 2 Recruitment Assay: This cell-based functional assay was used to determine the intrinsic MOR activation potential of the compounds.[2] The assay utilizes a split nanoluciferase enzyme system. Activation of the human MOR, fused to one subunit of the enzyme, leads to the recruitment of β-arrestin 2, which is fused to the complementary subunit. This proximity allows for the functional complementation of the nanoluciferase, generating a measurable bioluminescent signal upon the addition of a substrate. The potency (EC50) and maximal efficacy (Emax) of the compounds are determined from the concentration-response curves.[2][6]

Hot Plate Test: The analgesic properties of etonitazepyne were assessed in male Sprague-Dawley rats using the hot plate test.[2][5] The rats were administered the test compound subcutaneously, and the latency to a nociceptive response (e.g., licking a paw or jumping) when placed on a heated surface was measured. The dose that produces a maximal possible effect in 50% of the subjects (ED50) was calculated to determine the analgesic potency.[2][5]

Visualizations

G Opioid Receptor Signaling Pathway Etonitazepyne Etonitazepyne MOR µ-Opioid Receptor (MOR) Etonitazepyne->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: µ-Opioid receptor signaling cascade upon activation by etonitazepyne.

G Experimental Workflow for Opioid Characterization cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Studies Binding Radioligand Binding Assay (Receptor Affinity - Ki) Correlation In-Vitro / In-Vivo Correlation Analysis Binding->Correlation Functional MOR-β-arrestin2 Assay (Functional Potency - EC50) Functional->Correlation Analgesia Hot Plate Test (Analgesic Potency - ED50) Correlation->Analgesia

Caption: Workflow from in-vitro characterization to in-vivo validation.

Conclusion

The presented data demonstrates a strong positive correlation between the in-vitro potency of etonitazepyne at the µ-opioid receptor and its in-vivo analgesic effects. Its high affinity and potent activation of the MOR in cellular assays translate to significantly greater analgesic potency in animal models when compared to both fentanyl and morphine. This comprehensive comparison highlights the pharmacological profile of etonitazepyne and underscores the utility of integrated in-vitro and in-vivo studies in characterizing novel psychoactive substances. The provided experimental data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

Comparative metabolite profiling of N-Pyrrolidino etonitazene and isotonitazene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic pathways of N-Pyrrolidino etonitazene and isotonitazene reveals distinct yet overlapping biotransformations. This guide provides a detailed comparison of their metabolites, the experimental protocols used for their identification, and the underlying pharmacological pathways. Both are potent synthetic opioids of the 2-benzylbenzimidazole class, also known as nitazenes, which have emerged as a significant concern in public health and forensic toxicology.[1][2] Understanding their metabolic fate is critical for developing reliable analytical methods for their detection in biological samples and for comprehending their toxicokinetic profiles.[3]

Comparative Metabolite Profiles

In vitro studies using human liver microsomes (HLM) and other models like human S9 fractions and hepatocytes have been instrumental in elucidating the metabolic pathways of these compounds.[2][3][4] The primary phase I metabolic reactions for both this compound and isotonitazene include N-dealkylation and hydroxylation.[3] However, the specific metabolites and their prevalence differ due to their structural variations.

Isotonitazene primarily undergoes N-desethylation, O-dealkylation of its ethoxy group, and reduction of its nitro group to form 5-amino-isotonitazene.[1][5][6] Combinations of these reactions, such as N-desethyl-O-dealkyl metabolites, are also observed, particularly in urine.[6] In contrast, this compound's metabolism is characterized by the oxidative cleavage of its pyrrolidine (B122466) ring, N-dealkylation, and O-dealkylation.[7][8]

Below is a summary of the major identified metabolites.

Metabolic Reaction This compound Metabolites Isotonitazene Metabolites References
N-Dealkylation N-dealkyl this compoundN-desethyl isotonitazene[3][4][6]
O-Dealkylation O-dealkyl this compoundO-dealkyl isotonitazene (4'-hydroxy-nitazene)[4][9]
Hydroxylation Hydroxy-N-Pyrrolidino etonitazeneHydroxy-isotonitazene[2][3]
Nitro Reduction 5-amino-N-Pyrrolidino etonitazene5-amino-isotonitazene[1][6]
Combined Reactions N-dealkylation + HydroxylationN-desethyl-O-dealkyl isotonitazene[3][6]

Experimental Protocols

The characterization of these metabolites relies on sophisticated analytical techniques, primarily involving in vitro incubation followed by high-resolution mass spectrometry.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is a standard method for studying phase I metabolism of xenobiotics.

  • Incubation: The parent compound (this compound or isotonitazene) is incubated with pooled human liver microsomes (e.g., 0.5-1 mg/mL protein concentration). The incubation mixture contains a phosphate (B84403) buffer (e.g., pH 7.4) and an NADPH-regenerating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reactions.

  • Reaction Termination: After a set incubation period (e.g., 60 minutes at 37°C), the reaction is stopped. This is typically achieved by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins and halts enzymatic activity.

  • Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the parent drug and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent (e.g., a mixture of mobile phases) for analysis.

  • Analysis: The prepared sample is analyzed using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).[3] This technique separates the different compounds chromatographically before they are ionized and their mass-to-charge ratios are measured with high accuracy, allowing for the identification of metabolites.[3][10]

Visualizations

Metabolic and Signaling Pathways

The following diagrams illustrate the experimental workflow for metabolite profiling, the primary metabolic pathways for both compounds, and the general signaling pathway they activate.

G cluster_prep Sample Preparation & Incubation cluster_analysis Analysis start Parent Compound (e.g., Isotonitazene) hlm Human Liver Microsomes (HLM) + NADPH-Regenerating System incubation Incubation (37°C, 60 min) start->incubation hlm->incubation quench Reaction Quenching (Cold Acetonitrile) incubation->quench centrifuge Centrifugation quench->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lc UHPLC Separation reconstitute->lc ms HRMS/MS Detection (e.g., QTOF-MS) lc->ms data Data Analysis & Metabolite ID ms->data

Experimental workflow for in vitro metabolite profiling.

G cluster_iso Isotonitazene Metabolism cluster_npe This compound Metabolism parent_iso Isotonitazene m1_iso N-Desethyl Isotonitazene parent_iso->m1_iso N-Desethylation m2_iso O-Dealkyl Isotonitazene (4'-hydroxy-nitazene) parent_iso->m2_iso O-Dealkylation m3_iso 5-Amino Isotonitazene parent_iso->m3_iso Nitro Reduction parent_npe N-Pyrrolidino Etonitazene m1_npe N-Dealkyl Metabolite parent_npe->m1_npe N-Dealkylation m2_npe Hydroxy Metabolite parent_npe->m2_npe Hydroxylation m3_npe Oxidative Ring Cleavage (N-Butanoic Acid) parent_npe->m3_npe Oxidation

Primary metabolic pathways of the two opioids.

G cluster_membrane Cell Membrane mor μ-Opioid Receptor (MOR) gi Gi/Go Protein mor->gi Activates agonist Nitazene Agonist (Isotonitazene or This compound) agonist->mor Binds ac Adenylate Cyclase gi->ac Inhibits k_channel K+ Channel (GIRK) Activation gi->k_channel ca_channel Ca2+ Channel Inhibition gi->ca_channel camp cAMP ↓ ac->camp response Cellular Response (↓ Neurotransmission, Analgesia) camp->response k_channel->response ca_channel->response

General μ-opioid receptor (MOR) signaling pathway.

References

A Head-to-Head Comparison of the Antinociceptive Effects of Etonitazepyne and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive properties of the novel synthetic opioid etonitazepyne and the classical opioid analgesic, morphine. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing the in vitro and in vivo antinociceptive-related effects of etonitazepyne and morphine.

ParameterEtonitazepyneMorphineFold Difference (Etonitazepyne vs. Morphine)Reference
Receptor Binding Affinity (Ki, nM) in Rat Brain Tissue [1][2]
µ-Opioid Receptor (MOR)4.09220~54x higher affinity[1]
δ-Opioid Receptor (DOR)95974.4~13x lower affinity[1]
κ-Opioid Receptor (KOR)9803.99~246x lower affinity[1]
Functional Potency (EC50, nM) in MOR-β-arrestin2 Activation Assay 0.348290~833x more potent[1][2]
Antinociceptive Potency (ED50, mg/kg) in Rat Hot-Plate Test (s.c.) 0.00173.940~2318x more potent[1][2]

Experimental Protocols

The data presented in this guide are derived from established preclinical models for assessing opioid activity. The key experimental methodologies are outlined below.

Radioligand Binding Assays

These in vitro assays were conducted to determine the binding affinity of etonitazepyne and morphine to opioid receptors.[2]

  • Objective: To measure the concentration of the drug that displaces 50% of a radiolabeled ligand from the target receptor (Ki value), indicating binding affinity.

  • Methodology:

    • Brain tissue from male Sprague-Dawley rats was homogenized.

    • The tissue homogenates were incubated with a radiolabeled ligand specific for each opioid receptor subtype (µ, δ, and κ).

    • Increasing concentrations of the test compounds (etonitazepyne or morphine) were added to compete with the radioligand for receptor binding.

    • The amount of bound radioactivity was measured to determine the inhibitory constant (Ki).

MOR-β-arrestin2 Activation Assay

This in vitro functional assay was used to measure the potency of the compounds in activating the µ-opioid receptor and initiating a downstream signaling cascade.[1][2]

  • Objective: To determine the concentration of the drug that elicits 50% of the maximal response (EC50 value) in receptor activation.

  • Methodology:

    • Cells engineered to express the human µ-opioid receptor and a β-arrestin2 reporter system were used.

    • The cells were exposed to varying concentrations of etonitazepyne or morphine.

    • Receptor activation leads to the recruitment of β-arrestin2, which generates a measurable signal (e.g., luminescence or fluorescence).

    • The EC50 value was calculated from the concentration-response curve.

Hot-Plate Test

This in vivo behavioral assay was employed to assess the antinociceptive (analgesic) effects of the compounds in rats.[1][2]

  • Objective: To measure the dose of a drug required to produce a 50% maximal antinociceptive effect (ED50 value).

  • Methodology:

    • Male Sprague-Dawley rats were administered various doses of etonitazepyne or morphine via subcutaneous (s.c.) injection.

    • At a predetermined time after injection, the rats were placed on a heated surface maintained at a constant temperature.

    • The latency for the rat to exhibit a pain response (e.g., licking a paw or jumping) was recorded.

    • An increase in the response latency compared to baseline indicates an antinociceptive effect. The ED50 was determined from the dose-response data.

Visualizations

Opioid Receptor Signaling Pathway

Both etonitazepyne and morphine exert their effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. The diagram below illustrates the simplified signaling cascade following receptor activation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_Protein G-protein (Gi/o) MOR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Antinociception Antinociception Neuronal_Activity->Antinociception

Caption: Simplified µ-opioid receptor signaling pathway.

Experimental Workflow for Antinociceptive Assessment

The following diagram outlines the general workflow for the in vivo assessment of antinociceptive effects using the hot-plate test.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Baseline Latency Measurement (Hot-Plate Test) A->B C Drug Administration (Etonitazepyne or Morphine, s.c.) B->C D Post-Treatment Latency Measurement (Hot-Plate Test at set intervals) C->D E Calculation of % Maximal Possible Effect (%MPE) D->E F Dose-Response Curve Generation E->F G Determination of ED50 Value F->G

Caption: Workflow for in vivo antinociceptive testing.

Summary of Findings

The available preclinical data consistently demonstrate that etonitazepyne is a significantly more potent µ-opioid receptor agonist than morphine.[1][2] In vitro studies show that etonitazepyne has a much higher binding affinity and functional potency at the µ-opioid receptor.[1][2] This translates to its in vivo effects, where it exhibits substantially greater antinociceptive potency in animal models of pain.[1][2] Notably, while etonitazepyne shows high selectivity for the µ-opioid receptor over the δ and κ subtypes, morphine also binds to these receptors, albeit with lower affinity.[1][3] The profound potency of etonitazepyne highlights the ongoing evolution of synthetic opioids and underscores the importance of continued research to fully characterize the pharmacological and toxicological profiles of these novel compounds.

References

Validation of N-Pyrrolidino Etonitazene as a High-Potency µ-Opioid Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Pyrrolidino etonitazene (also known as etonitazepyne), a novel synthetic opioid of the 2-benzylbenzimidazole class, against established µ-opioid receptor (MOR) agonists such as fentanyl and morphine. The data presented herein is collated from preclinical in vitro and in vivo studies to validate its profile as a potent MOR agonist.

This compound has emerged as a compound of significant interest due to its exceptionally high potency, which surpasses that of fentanyl.[1][2] Like other nitazene (B13437292) analogues, it was developed decades ago but has only recently been identified in forensic casework, highlighting its potential for widespread harm and the need for thorough pharmacological characterization.[1][3] This document summarizes key experimental data concerning its receptor binding affinity, functional potency, and in vivo effects to serve as a crucial resource for the scientific community.

Comparative Analysis of Receptor Binding and Functional Potency

Experimental data demonstrates that this compound is a highly potent and selective MOR agonist. In vitro studies confirm that its binding affinity for the µ-opioid receptor is comparable to morphine and greater than fentanyl.[4] Furthermore, its functional potency in activating the MOR signaling cascade is substantially higher than both reference compounds.[2][5]

Table 1: Opioid Receptor Binding Affinity

This table summarizes the inhibitory constants (Ki) from radioligand binding assays in rat brain tissue. Lower Ki values indicate higher binding affinity.

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)MOR Selectivity (vs. DOR/KOR)
This compound 4.09 ± 0.63[2][4]959 ± 193[2][4]980 ± 213[2][4]~235x / ~240x
Fentanyl 6.17 ± 0.82[4]479 ± 76[4]224 ± 33[4]~78x / ~36x
Morphine 3.99 ± 0.40[4]220 ± 41[4]74.4 ± 11.8[4]~55x / ~19x

Data sourced from studies using rat brain tissue.[2][4]

Table 2: In Vitro Functional Potency at the µ-Opioid Receptor

This table presents the half-maximal effective concentration (EC50) from a MOR-β-arrestin2 recruitment assay. Lower EC50 values indicate greater potency.

CompoundEC50 (nM)Potency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)
This compound 0.348[2][5]~833x more potent~43x more potent
Etonitazene 0.360[2][5]~805x more potent~41x more potent
Fentanyl 14.9[2][5]~19x more potent1x (Reference)
Morphine 290[2][5]1x (Reference)~0.05x as potent

The in vitro activation potential of this compound was found to be over 800 times that of morphine and 40 times that of fentanyl.[1]

Table 3: In Vivo Antinociceptive Potency

This table shows the half-maximal effective dose (ED50) required to produce an antinociceptive (pain-relieving) effect in the rat hot plate test. Lower ED50 values indicate higher in vivo potency.

CompoundED50 (mg/kg, s.c.)Potency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)
This compound 0.0017[2][6]~2318x more potent~12x more potent
Fentanyl 0.0209[2][6]~188x more potent1x (Reference)
Morphine 3.940[2][6]1x (Reference)~0.005x as potent

In vivo studies in rats demonstrated that the analgesic effect of this compound is approximately 10 times greater than that of fentanyl and 2,000 times greater than morphine.[2][6]

Signaling Pathways and Experimental Workflows

The validation of a novel compound as a MOR agonist involves a multi-step process, from initial in vitro screening to in vivo characterization. The diagrams below illustrate the canonical MOR signaling pathway and a typical experimental workflow for such a validation.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-Pyrrolidino Etonitazene MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds & Activates G_Protein Gi/o Protein (α, βγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel βγ modulates ATP ATP Response Cellular Response (e.g., Analgesia) IonChannel->Response Contributes to cAMP cAMP ATP->cAMP Conversion cAMP->Response Leads to

Caption: Canonical µ-opioid receptor (MOR) signaling pathway upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (e.g., β-arrestin, GTPγS) (Determine EC50, Efficacy) Binding->Functional Candidate Selection AnimalModel Animal Models (e.g., Rat Hot Plate Test) Functional->AnimalModel Promising Candidates Pharmaco Pharmacodynamic Studies (Analgesia, Catalepsy, etc.) AnimalModel->Pharmaco Tox Toxicology Assessment (Adverse Effects) Pharmaco->Tox Analysis Data Analysis & Comparison (vs. Fentanyl, Morphine) Tox->Analysis Start Compound Synthesis (this compound) Start->Binding

Caption: General experimental workflow for validating a novel MOR agonist.

Experimental Protocols

The data presented in this guide were primarily generated using the following methodologies.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ-opioid receptors.

  • Preparation: Assays were performed using rat brain tissue homogenates.[2][5]

  • Radioligands: Specific radioligands were used to label each receptor subtype:

    • MOR: [3H]DAMGO[1]

    • DOR: [3H]DADLE[1]

    • KOR: [3H]U69,593[1]

  • Procedure: Brain tissue was incubated with a single concentration of the radioligand and varying concentrations of the test compound (this compound, fentanyl, or morphine). Non-specific binding was determined in the presence of a high concentration of naloxone.[4]

  • Data Analysis: The radioactivity was measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. Ki values were then calculated from IC50 values using non-linear regression analysis.[4]

2. MOR-β-Arrestin2 Recruitment Assay (Functional Assay):

  • Objective: To determine the in vitro functional potency (EC50) and efficacy of this compound in activating the MOR.

  • Methodology: A NanoBiT® MOR-β-arrestin-2 cell-based recruitment assay was utilized.[1] This assay measures the recruitment of β-arrestin-2 to the activated MOR, a key step in the signaling cascade.

  • Procedure: Cells expressing the MOR and the NanoBiT® system components were treated with increasing concentrations of the test compounds. Activation of the MOR by an agonist leads to an interaction between receptor-fused LgBiT and β-arrestin-fused SmBiT components, generating a luminescent signal.

  • Data Analysis: Concentration-response curves were generated, and EC50 values were calculated to quantify the potency of each compound.[2][5]

3. In Vivo Hot Plate Test:

  • Objective: To assess the antinociceptive (analgesic) effects and determine the in vivo potency (ED50) of the compound.

  • Subjects: Male Sprague-Dawley rats were used for the pharmacodynamic studies.[2][7]

  • Procedure: The test compound was administered to the rats (e.g., via subcutaneous injection).[2] After a set time, the rat was placed on a heated surface (hot plate) maintained at a constant temperature. The latency time for the rat to exhibit a pain response (e.g., licking a paw or jumping) was recorded. An increase in latency time compared to baseline indicates an analgesic effect.

  • Data Analysis: Dose-response curves were constructed by testing different doses of the compound. The ED50, the dose that produces 50% of the maximal possible effect, was calculated to determine in vivo potency.[2][6]

References

Inter-laboratory comparison of N-Pyrrolidino etonitazene analytical results

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methodologies for N-Pyrrolidino Etonitazene

This guide provides a comparative overview of analytical methodologies for the detection and quantification of this compound, a potent novel psychoactive substance (NPS) of the benzimidazole (B57391) subclass. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic opioid with a potency significantly greater than fentanyl.[1] Its emergence in forensic casework necessitates robust and reliable analytical methods for its identification and quantification in various biological matrices. This document summarizes and compares the analytical approaches and quantitative results from different studies.

Quantitative Data Summary

The following table summarizes the quantitative findings for this compound in postmortem biological samples as reported in forensic casework.

MatrixNumber of CasesMean Concentration (ng/mL)Median Concentration (ng/mL)Concentration Range (ng/mL)Reference
Blood152.52.20.3–8.3[2]
Urine11.5N/AN/A[2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting this compound from biological matrices is liquid-liquid extraction.

  • Protocol:

    • To 1 mL of the biological sample (e.g., blood or urine), add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

    • Add 3 mL of an extraction solvent mixture (e.g., 70:30 n-butyl chloride/ethyl acetate).

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • The organic layer is transferred to a new tube and evaporated to dryness.

    • The residue is reconstituted in a suitable solvent for instrumental analysis.[3]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most frequently reported technique for the sensitive and specific quantification of this compound. Both triple quadrupole (LC-QQQ-MS) and quadrupole time-of-flight (LC-QTOF-MS) mass spectrometers have been utilized.

Liquid Chromatography (LC) Parameters:

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C[2][3]

  • Gradient Elution: A programmed gradient is used to separate the analyte from matrix components.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions for this compound:

    • 395.2 > 135.1 (Quantification ion)[2]

    • 395.2 > 107.0

    • 395.2 > 98.0

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the µ-opioid receptor signaling pathway activated by this compound and a general experimental workflow for its analysis.

Opioid Receptor Signaling Pathway cluster_cell Neuron N-Pyrrolidino_etonitazene N-Pyrrolidino etonitazene MOR µ-Opioid Receptor (MOR) N-Pyrrolidino_etonitazene->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channels Ion Channel Modulation Gi->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Respiratory Depression cAMP->Analgesia Ion_Channels->Analgesia

Caption: µ-Opioid receptor signaling cascade upon activation by this compound.

Analytical Workflow Sample Biological Sample (Blood, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Analysis LC-MS/MS Analysis (LC-QQQ-MS or LC-QTOF-MS) Extraction->Analysis Data Data Acquisition (MRM) Analysis->Data Quantification Quantification (Standard Addition) Data->Quantification Result Reported Concentration Quantification->Result

References

A Comparative Toxicological Analysis of Etonitazepyne and Other Potent Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of etonitazepyne, a potent 2-benzylbenzimidazole-derived synthetic opioid, with other notable synthetic opioids such as isotonitazene and brorphine (B13428778). The information presented herein is intended to support research, drug development, and forensic analysis by providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.

Executive Summary

Etonitazepyne has emerged as a synthetic opioid of significant concern due to its exceptionally high potency, which surpasses that of fentanyl. In vitro and in vivo studies consistently demonstrate its powerful agonist activity at the µ-opioid receptor (MOR), the primary mediator of both the analgesic and life-threatening respiratory depressive effects of opioids. This guide synthesizes available data to facilitate a direct comparison of etonitazepyne with isotonitazene and brorphine, two other potent synthetic opioids that have been implicated in overdose fatalities.

Quantitative Toxicological Data

The following tables summarize the key toxicological parameters for etonitazepyne, isotonitazene, brorphine, and the benchmark opioids, fentanyl and morphine. These data are compiled from various preclinical studies and forensic reports.

CompoundReceptor Binding Affinity (Ki, nM) at μ-opioid receptor (MOR)In Vitro Potency (EC50, nM) at MORIn Vivo Analgesic Potency (ED50, mg/kg)
Etonitazepyne 4.09[1]0.348 (β-arrestin2 recruitment)[1]0.0017 (hot plate test)[1][2]
Isotonitazene 11.2[3]3.72 (β-arrestin2 recruitment)[3]0.00422 (hot plate test)[3]
Brorphine ~1.92 (for chlorphine, a close analog)[4][5]16.3 (β-arrestin2 recruitment)[4]Not Available
Fentanyl ~1.3514.9 (β-arrestin2 recruitment)[1]0.0209 (hot plate test)[1][2]
Morphine ~1.168290 (β-arrestin2 recruitment)[1][2]3.940 (hot plate test)[1][2]
CompoundPost-Mortem Blood Concentrations (ng/mL)
Etonitazepyne Median: 2.2 (Range: not specified)[1]
Isotonitazene Median: 1.7 (Range: 0.4–9.5)[6]
Brorphine Median: 1.1 (Range: 0.1–10)[7][8]

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1][9]

  • Tissue Preparation: Whole rat brains (minus cerebellum) were homogenized in 50 mM Tris HCl buffer (pH 7.5). The homogenate was centrifuged, and the resulting pellet was washed and resuspended to a final concentration of 100 mg/mL wet weight.

  • Assay Conditions: The assay was conducted in 96-well plates containing the brain homogenate, a radioligand ([³H]DAMGO for MOR), and varying concentrations of the test compound (etonitazepyne, fentanyl, or morphine).

  • Incubation: The plates were incubated to allow for competitive binding between the radioligand and the test compound.

  • Separation and Detection: The bound and free radioligand were separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (β-Arrestin2 Recruitment)

These cell-based assays measure the functional potency of a compound by quantifying its ability to activate a specific signaling pathway upon receptor binding.

Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1]

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells engineered to co-express the human µ-opioid receptor (MOR) and a β-arrestin2 fusion protein linked to a reporter enzyme.

  • Assay Principle: Upon agonist binding to the MOR, β-arrestin2 is recruited to the receptor. This brings the reporter enzyme components into proximity, generating a luminescent or fluorescent signal.

  • Procedure: The cells were plated in 96-well plates and incubated with varying concentrations of the test compounds.

  • Signal Detection: After an incubation period, the substrate for the reporter enzyme was added, and the resulting signal was measured using a luminometer or fluorometer.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) was calculated from the dose-response curves.

In Vivo Analgesic Assays (Hot Plate Test)

This behavioral assay is used to assess the analgesic efficacy of a compound in animal models.

Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Procedure: The animals were administered the test compound (etonitazepyne, fentanyl, or morphine) via subcutaneous injection. At specific time points after administration, each rat was placed on the hot plate.

  • Measurement: The latency to a nociceptive response (e.g., licking a paw or jumping) was recorded. A cut-off time was set to prevent tissue damage.

  • Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) was calculated from the dose-response curves.

Signaling Pathways and Visualizations

Opioid agonists, including etonitazepyne, isotonitazene, and brorphine, exert their effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a cascade of intracellular signaling events.

Opioid Receptor Activation and Downstream Signaling

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Etonitazepyne) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP Ion_Channel Ion Channels (Ca²⁺, K⁺) Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates Analgesia Analgesia Resp_Depression Respiratory Depression

Caption: Canonical G-protein signaling pathway of µ-opioid receptor activation.

β-Arrestin Recruitment Pathway

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate distinct downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids.

Beta_Arrestin_Recruitment cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist MOR µ-Opioid Receptor Opioid->MOR Binds to GRK GRK MOR->GRK Recruits Phospho_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Mediates

Caption: β-arrestin recruitment pathway following µ-opioid receptor activation.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a generalized workflow for the in vitro characterization of synthetic opioids.

Experimental_Workflow start Start receptor_prep Receptor Preparation (e.g., Rat Brain Homogenate or Engineered Cell Lines) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assay (e.g., β-Arrestin Recruitment) receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_determination Determine EC50 (Potency) data_analysis->ec50_determination end End ki_determination->end ec50_determination->end

Caption: Generalized workflow for in vitro toxicological characterization.

References

The Evolving Landscape of Nitazene Detection: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of synthetic opioids, known as nitazenes, presents a formidable challenge to forensic and clinical laboratories. Their high potency, often exceeding that of fentanyl, necessitates the use of sensitive and specific analytical methods for their detection. This guide provides a comparative overview of both established and emerging techniques for the identification and quantification of nitazenes, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical analytical landscape.

The rise of nitazene (B13437292) analogues in the illicit drug market has prompted the development and adaptation of various analytical strategies. While traditional chromatographic and mass spectrometric methods remain the gold standard for confirmation, a range of rapid screening techniques are also being deployed to provide quicker preliminary results. This guide will delve into the methodologies, performance characteristics, and workflows of these diverse approaches.

Established Methods: The Gold Standard for Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of forensic toxicology for the definitive identification and quantification of nitazenes. These techniques offer high sensitivity and specificity, allowing for the detection of trace amounts of these potent substances in complex biological matrices.

Key Performance Characteristics of Established Methods:

TechniqueSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
GC-MS Base extraction with sodium hydroxide (B78521) and toluene (B28343) has been shown to be effective for several nitazene analogs.[1]Not explicitly stated for a range of analogs in the provided results.Not explicitly stated for a range of analogs in the provided results.Good separation and abundance for identification.[1]
LC-MS/MS (LC-QQQ-MS) Basic liquid-liquid extraction (LLE) is a common approach.[2][3] Other methods include solid-phase extraction (SPE) and protein precipitation.[4]As low as 0.1 ng/mL for several analogs.[2][3]0.5 ng/mL for several analogs.[2][3]High sensitivity and specificity; capable of quantifying a wide range of analogs and their metabolites.[2][3]
UHPLC-MS-MS Liquid-phase microextraction (LPME) and electromembrane extraction (EME) in a 96-well format offer green and efficient sample preparation.[4]Down to 0.01 nM for some analogs.[4]Calibration range from 0.1 or 0.5 to 50 nM.[4]High extraction yields (>81%); baseline separation of structural isomers.[4]
Experimental Protocol: LC-MS/MS for Nitazene Quantification

This protocol outlines a typical workflow for the quantification of nine nitazene analogs and their metabolites in biological samples using liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS).[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Samples (e.g., whole blood, urine, tissue) are subjected to a basic liquid-liquid extraction.

  • Chromatographic Separation:

    • An analytical column, such as a C-18 column, is used for chromatographic separation.[2][3] A biphenyl (B1667301) column can also be employed for baseline separation of isomers like isotonitazene and protonitazene.[4]

  • Mass Spectrometric Detection:

    • Detection is performed using multiple reaction monitoring (MRM) mode with positive electrospray ionization.[2][3][4]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample (Blood, Urine, Tissue) l_l_extraction Basic Liquid-Liquid Extraction start->l_l_extraction chromatography Chromatographic Separation (C-18 or Biphenyl Column) l_l_extraction->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification of Nitazene Analogs ms_detection->quantification

LC-MS/MS Workflow for Nitazene Quantification

Emerging Techniques: Rapid Screening and In-Field Detection

The need for faster turnaround times and on-site analysis has driven the development of several new screening techniques. These methods, while generally not as definitive as mass spectrometry, provide valuable preliminary information.

Key Performance Characteristics of Emerging Methods:

TechniquePrincipleLimit of Detection (LOD)Key AdvantagesLimitations
Handheld Raman (SORS) Spatially Offset Raman Spectroscopy identifies substances through barrier materials.[5][6]Not explicitly a quantitative method.Rapid, non-destructive, can identify substances through packaging.[5][6]Cannot fully determine the exact structure of some analogs due to spectral similarities.[7][8]
Immunoassay Test Strips Lateral flow immunoassay for presumptive identification.Varies by analog (e.g., 250 ng/mL to 100 µg/mL).[9][10]Rapid, portable, and inexpensive.[9]Potential for false negatives for some analogs and false positives due to cross-reactivity with other substances like caffeine.[9][10][11]
DART-TD-MS Direct Analysis in Real Time coupled with Thermal Desorption and Mass Spectrometry.Not explicitly stated.Rapid screening of tablets.[7]May not be able to determine the specific analog due to similar fragmentation patterns.[7][12]
FTIR Fourier Transform Infrared Spectroscopy identifies functional groups.Not explicitly a quantitative method.Rapid screening.[7][12]Spectral similarities can make it difficult to distinguish between analogs.[7]
Experimental Protocol: Rapid Screening of Suspect Tablets

This workflow outlines a multi-technique approach for the rapid screening of suspect counterfeit tablets for the presence of nitazenes, employing complementary portable analytical methods.[7][8]

  • Initial Screening (Non-Destructive):

    • The intact tablet is analyzed using a handheld Raman analyzer.

  • Sample Preparation for Further Analysis:

    • A portion of the tablet is crushed into a fine powder.

    • The powder is extracted with a solvent (e.g., 10% aqueous methanol).

  • Complementary Screening Techniques:

    • The extract is analyzed using Surface-Enhanced Raman Scattering (SERS) for enhanced sensitivity.

    • The extract is also analyzed using a portable Fourier Transform Infrared (FTIR) spectrometer.

    • Direct Analysis in Real Time - Thermal Desorption - Mass Spectrometry (DART-TD-MS) can also be used for rapid analysis.

  • Confirmation (Laboratory-Based):

    • If preliminary tests are positive, the presence of nitazenes is confirmed using a definitive method like LC-MS.[7][8]

cluster_screening Rapid Screening Workflow cluster_confirmation Confirmation start Suspect Tablet raman Handheld Raman (Non-Destructive) start->raman prep Crush & Extract raman->prep sers SERS Analysis prep->sers ftir FTIR Analysis prep->ftir dart DART-TD-MS prep->dart lcms LC-MS Confirmation sers->lcms ftir->lcms dart->lcms

Rapid Screening Workflow for Suspect Tablets

Conclusion

The detection of nitazenes requires a multi-faceted analytical approach. While established methods like LC-MS/MS provide the necessary sensitivity and specificity for confirmation and quantification, emerging rapid screening techniques play a crucial role in harm reduction and high-throughput analysis. The choice of method will depend on the specific application, required turnaround time, and available resources. As the landscape of novel psychoactive substances continues to evolve, so too will the analytical techniques required to detect them, underscoring the importance of continued research and development in this critical area of forensic and clinical toxicology.

References

Safety Operating Guide

Proper Disposal of N-Pyrrolidino Etonitazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY ADVISORY: N-Pyrrolidino etonitazene is an extremely potent synthetic opioid, belonging to the nitazene (B13437292) class of compounds. Due to its high potency and potential for severe adverse health effects, including fatal respiratory depression, extreme caution must be exercised during handling and disposal. This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, in accordance with U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations.

This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use. As such, all disposal procedures must adhere to the stringent regulations governing Schedule I substances.

Core Disposal Principle: No In-Lab Chemical Deactivation

Given the limited publicly available data on validated chemical degradation or neutralization protocols for this compound, it is strongly advised that laboratory personnel do not attempt to chemically deactivate this compound in-house. The primary and mandatory disposal method is through a licensed hazardous waste contractor who is also authorized by the DEA to handle and transport Schedule I controlled substances.

Procedural Step-by-Step Guidance for Disposal

1. Waste Identification and Segregation:

  • Primary Waste: Unused or expired bulk this compound.

  • Contaminated Materials: Any items that have come into contact with the compound, including but not limited to:

    • Personal Protective Equipment (PPE): gloves, lab coats, shoe covers.

    • Laboratory consumables: pipette tips, vials, weighing papers, bench paper.

    • Cleaning materials: wipes, absorbent pads used for decontamination.

2. Waste Containment:

  • All waste streams must be segregated into clearly labeled, dedicated hazardous waste containers.

  • Use black containers for hazardous pharmaceutical waste.

  • Containers must be leak-proof, puncture-resistant, and have a secure lid.

  • Label all containers with "Hazardous Waste - this compound" and include the appropriate hazard symbols.

3. Storage:

  • Store waste containers in a designated, secure, and controlled-access area.

  • This area should be separate from the general laboratory workspace.

  • Maintain a detailed log of all waste generated and stored.

4. Arranging for Disposal:

  • Contact a DEA-registered reverse distributor or a licensed hazardous waste disposal company that is permitted to handle Schedule I controlled substances.

  • Provide them with a comprehensive inventory of the waste to be disposed of.

  • Schedule a pickup for the waste.

5. Documentation:

  • Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") for the disposal of the bulk this compound. This form must be filled out and signed by two authorized employees.

  • For transport, the waste must be accompanied by a uniform hazardous waste manifest.

  • Retain all disposal records for a minimum of two years, as required by the DEA.

Decontamination Procedures for Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed:

  • Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves (nitrile), and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: If the spill is a powder, gently cover it with a damp paper towel to prevent aerosolization. If it is a liquid, absorb it with an appropriate absorbent material.

  • Decontaminate: Prepare a decontamination solution. While specific data for this compound is not available, a common practice for potent opioids is a solution of sodium hypochlorite (B82951) (bleach).

  • Application: Liberally apply the decontamination solution to the contaminated area and allow for a sufficient contact time.

  • Wipe and Rinse: Wipe the area with disposable cloths, working from the outside in. Follow with a rinse using 70% ethanol (B145695) and then deionized water.

  • Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous waste, as described in the previous section.

Data Presentation

ParameterGuidelineRegulatory Citation
Waste Classification Hazardous Pharmaceutical Waste, DEA Schedule I Controlled Substance40 CFR Part 266 Subpart P, 21 CFR Part 1308
Container Color BlackGeneral practice for hazardous pharma waste
Final Disposal Method IncinerationEPA recommendation for hazardous pharma waste
Record Keeping DEA Form 41, Hazardous Waste Manifest21 CFR 1317.05, 40 CFR Part 262
Record Retention Period Minimum of 2 years21 CFR 1304.04

Experimental Protocols

As previously stated, in-lab chemical destruction is not recommended. The established and regulated protocol is the use of a DEA-registered reverse distributor or a licensed hazardous waste contractor for incineration.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Secure Storage cluster_disposal Official Disposal cluster_records Record Keeping start This compound Waste Generated segregate Segregate into Bulk Compound and Contaminated Materials start->segregate contain Place in Labeled, Leak-Proof Hazardous Waste Containers (Black) segregate->contain store Store in Secure, Designated Area contain->store log Maintain Accurate Waste Log store->log contact Contact DEA-Registered Reverse Distributor/Waste Contractor log->contact dea_form Complete DEA Form 41 (Witnessed by 2 People) contact->dea_form manifest Prepare Hazardous Waste Manifest dea_form->manifest pickup Scheduled Waste Pickup manifest->pickup incinerate Incineration at Permitted Facility pickup->incinerate archive Archive Signed DEA Form 41 and Manifest for ≥ 2 Years incinerate->archive

Essential Safety and Operational Protocols for Handling N-Pyrrolidino Etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of N-Pyrrolidino etonitazene, a potent synthetic opioid. Due to the hazardous nature of this compound and conflicting safety data, a highly conservative approach to personal protective equipment (PPE) and handling procedures is mandatory. This compound is regulated as a Schedule I compound in the United States and has been associated with overdose fatalities.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

A Certified Reference Material (CRM) Safety Data Sheet (SDS) for this compound indicates it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause damage to the central nervous system and visual organs.[3] Therefore, robust protective measures are essential.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Minimum Requirement Specification and Use Notes
Respiratory Protection NIOSH-approved RespiratorRequired when vapors or aerosols may be generated. A full-face respirator offers both respiratory and eye protection. Ensure proper fit testing and cartridge selection for organic vapors and particulates.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Change gloves immediately if contaminated, torn, or punctured.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesA face shield should be worn in conjunction with goggles when there is a splash hazard.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesA disposable, chemical-resistant apron or suit should be worn over the lab coat for procedures with a high risk of splashes or spills.

Operational Handling and Workflow

All handling of this compound must be conducted in a designated controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.

Experimental Protocol: Standard Operating Procedure for Handling

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that the chemical fume hood or other containment device is functioning properly.

    • Have spill control materials and emergency contact information readily available.

  • Handling:

    • Work with the smallest feasible quantities of the substance.

    • Use only non-sparking tools and explosion-proof equipment.[4]

    • Keep containers tightly closed when not in use.[4]

    • Avoid actions that could generate dust or aerosols. If handling a powder, use wet methods where possible to reduce airborne particles.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Table 2: Emergency Response Protocols

Exposure Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all hazardous waste in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work with Minimum Quantity prep3->handle1 Proceed to Handling handle2 Conduct Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 spill Spill or Exposure Occurs handle2->spill clean1 Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency_action Follow Emergency Procedures (See Table 2) spill->emergency_action

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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N-Pyrrolidino etonitazene
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